N1-Benzylpropane-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHDXQRFPJPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160907 | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13910-48-0 | |
| Record name | N-Benzyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N1-Benzylpropane-1,3-diamine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N1-Benzylpropane-1,3-diamine. The information is intended to support research and development activities involving this compound. All quantitative data is presented in clear, tabular format, and a representative experimental protocol for its synthesis is provided, accompanied by a workflow diagram.
Chemical Properties and Structure
This compound, also known as N-Benzyl-1,3-propanediamine, is a diamine with a benzyl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone.[1] Its chemical identity is well-defined by various identifiers and its properties have been characterized through both computational and experimental methods.
Structural Identifiers
The unique structure of this compound can be represented by several standard chemical identifiers.
| Identifier | Value |
| IUPAC Name | N'-benzylpropane-1,3-diamine[1] |
| CAS Number | 13910-48-0[1] |
| Molecular Formula | C₁₀H₁₆N₂[1] |
| SMILES | C1=CC=C(C=C1)CNCCCN[1] |
| InChI | InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2[1] |
| InChIKey | RFLHDXQRFPJPRR-UHFFFAOYSA-N[1] |
Physicochemical Properties
A combination of computed and experimental data provides a clear profile of the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 164.25 g/mol | PubChem (Computed)[1] |
| Boiling Point | 102 °C at 1 mmHg | Tokyo Chemical Industry |
| Specific Gravity | 0.99 (20/20) | Tokyo Chemical Industry |
| Refractive Index | 1.54 | Tokyo Chemical Industry |
| Flash Point | 139 °C | Tokyo Chemical Industry |
| XLogP3-AA | 0.7 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from benzaldehyde and 1,3-diaminopropane.
Materials:
-
Benzaldehyde
-
1,3-Diaminopropane
-
Methanol (or another suitable solvent)
-
Sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Dichloromethane or other suitable extraction solvent
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol. To this solution, add 1,3-diaminopropane (1 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for a period of 1 to 4 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is added portion-wise, ensuring the temperature remains low. Alternatively, the reaction mixture can be transferred to a hydrogenation apparatus with a catalyst such as 10% Palladium on carbon and subjected to a hydrogen atmosphere (e.g., 40-50 psi) for several hours until the reaction is complete.
-
Workup: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. This step protonates the diamine product, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent like dichloromethane.
-
Isolation: The aqueous layer is then basified with a sodium hydroxide solution until it is strongly alkaline. This deprotonates the diamine, causing it to separate from the aqueous layer. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by mass spectrometry.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N bonds.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Safety Information
This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
Synthesis of N1-Benzylpropane-1,3-diamine from 1,3-Diaminopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing N1-Benzylpropane-1,3-diamine from 1,3-diaminopropane. The synthesis of this mono-N-benzylated diamine is a crucial step in the development of various pharmacologically active compounds and other fine chemicals. This document details two primary synthetic strategies: direct selective reductive amination and a protecting group-based approach. For each method, detailed experimental protocols, quantitative data, and visual representations of the workflows and reaction pathways are provided to facilitate practical application in a research and development setting.
Direct Selective Reductive Amination
This method involves the direct reaction of 1,3-diaminopropane with benzaldehyde in the presence of a reducing agent. To favor the formation of the mono-benzylated product, a significant molar excess of 1,3-diaminopropane is employed. This statistical approach minimizes the dibenzylation of the starting material.
Experimental Protocol
A solution of benzaldehyde (1.0 equivalent) in a suitable solvent, such as methanol, is added dropwise to a stirred solution of a large excess of 1,3-diaminopropane (5-10 equivalents) in the same solvent at room temperature. The reaction mixture is stirred for a period to allow for the formation of the Schiff base intermediate. Subsequently, a reducing agent, typically sodium borohydride, is added portionwise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The excess diamine is removed by extraction, and the product is purified by column chromatography.
Quantitative Data
| Reactant/Reagent | Molar Ratio | Role |
| 1,3-Diaminopropane | 5.0 - 10.0 | Starting Material |
| Benzaldehyde | 1.0 | Reagent |
| Sodium Borohydride | 1.5 - 2.0 | Reducing Agent |
| Methanol | - | Solvent |
Note: The yield of this compound via this method is typically moderate, and purification is necessary to separate it from unreacted starting material and the dibenzylated byproduct.
Protecting Group Strategy
To achieve higher selectivity and yield of the mono-benzylated product, a protecting group strategy is often employed. This multi-step approach involves the selective protection of one of the amino groups of 1,3-diaminopropane, followed by benzylation of the remaining free amino group, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.
Synthesis Pathway
Spectroscopic Characterization of N¹-Benzylpropane-1,3-diamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N¹-Benzylpropane-1,3-diamine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data and detailed, generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is intended to serve as a reference for researchers synthesizing or working with N¹-Benzylpropane-1,3-diamine and related compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for N¹-Benzylpropane-1,3-diamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | C₆H ₅- |
| ~3.75 | s | 2H | -CH ₂-Ph |
| ~2.70 | t | 2H | -NH-CH ₂- |
| ~2.60 | t | 2H | -CH ₂-NH₂ |
| ~1.65 | quintet | 2H | -CH₂-CH ₂-CH₂- |
| (variable) | br s | 3H | -NH - and -NH ₂ |
Table 2: Predicted ¹³C NMR Data for N¹-Benzylpropane-1,3-diamine
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary aromatic C |
| ~128.5 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~54.0 | -C H₂-Ph |
| ~49.0 | -NH-C H₂- |
| ~40.0 | -C H₂-NH₂ |
| ~33.0 | -CH₂-C H₂-CH₂- |
Table 3: Predicted IR Spectroscopy Data for N¹-Benzylpropane-1,3-diamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3280 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3350 - 3310 | Medium, sharp (singlet) | N-H stretch (secondary amine) |
| 3080, 3060, 3030 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| 1580 - 1650 | Medium | N-H bend (primary amine) |
| 1120 - 1080 | Medium | C-N stretch |
| 740, 700 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data for N¹-Benzylpropane-1,3-diamine
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 147 | [M-NH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 74 | [CH₂=N⁺H-CH₂CH₂NH₂] |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule such as N¹-Benzylpropane-1,3-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shimming : Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.
-
¹³C{¹H} NMR : Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended) : Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
Thin Film (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). For techniques like Electron Ionization (EI), the sample can be introduced directly if it is sufficiently volatile.
-
Ionization : Choose an appropriate ionization method.
-
Electrospray Ionization (ESI) : Suitable for polar and non-volatile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis : Identify the molecular ion peak (or a protonated/adduct ion in ESI) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
N1-Benzylpropane-1,3-diamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N1-Benzylpropane-1,3-diamine, a diamine compound with applications in chemical synthesis and potential relevance in drug discovery and material science.
Core Compound Identification
Below is a summary of the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 13910-48-0 | [1][2] |
| Molecular Formula | C10H16N2 | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| IUPAC Name | N'-benzylpropane-1,3-diamine | [2] |
| Synonyms | 3-(Benzylamino)propylamine, N-Benzyl-1,3-propanediamine | [2] |
Physicochemical Properties
This table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Monoisotopic Mass | 164.131348519 Da | [2] |
| Topological Polar Surface Area | 38.1 Ų | [2] |
| Complexity | 104 | [2] |
| LogP (calculated) | 1.09 |
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. A notable application is its use as a ligand in the formation of metal complexes, particularly with platinum, which have been investigated for their potential as antineoplastic agents.[3] The structural backbone of this diamine is also found in derivatives that have been explored for other biological activities, such as algicidal agents.
A study on N1-benzyl-N3, N3-diethylpropane-1,3-diamine derivatives demonstrated algicidal activity against various harmful algal species. This suggests that the N-benzylpropane-1,3-diamine scaffold can be a starting point for developing compounds with specific biological activities.
Experimental Protocols
This protocol is adapted from a study on the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives as potential antineoplastic agents.[3]
Objective: To synthesize a platinum(II) complex using this compound as a ligand.
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve a specific molar equivalent of this compound in deionized water.
-
In a separate vessel, dissolve one molar equivalent of K2[PtCl4] in deionized water.
-
Slowly add the this compound solution to the K2[PtCl4] solution while stirring continuously.
-
Allow the reaction to proceed at room temperature for a specified period, monitoring for the formation of a precipitate.
-
Collect the resulting solid product by filtration.
-
Wash the product with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the final platinum complex under vacuum.
-
Characterize the product using appropriate analytical techniques such as NMR spectroscopy and elemental analysis.
Logical Workflow and Synthesis Diagrams
The following diagram illustrates the synthetic pathway for a platinum(II) complex using this compound as a bidentate ligand.
Caption: Synthetic workflow for a platinum(II) complex.
References
Navigating the Physicochemical Landscape of N1-Benzylpropane-1,3-diamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylpropane-1,3-diamine is a chemical entity with potential applications in various research and development sectors. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. In the absence of extensive public data, this document focuses on delivering detailed, generalized experimental protocols for determining its solubility in various solvents and for assessing its stability under forced degradation conditions. These methodologies are intended to serve as a robust starting point for researchers, enabling them to generate reliable data for their specific applications. Furthermore, this guide includes workflow diagrams and data presentation tables to facilitate experimental design and data management.
Introduction
This compound, a substituted diamine, possesses a molecular structure that suggests potential utility as a building block in organic synthesis, as a ligand in coordination chemistry, or as a scaffold in medicinal chemistry. The presence of a benzyl group and a propane-1,3-diamine backbone imparts a combination of hydrophobic and hydrophilic characteristics, influencing its behavior in different chemical environments. Accurate data on its solubility and stability are critical for process optimization, formulation development, and ensuring the integrity and shelf-life of any resulting products. This guide aims to bridge the current information gap by providing standardized methodologies for the characterization of these key physicochemical parameters.
Physicochemical Properties of this compound
While specific experimental data on the solubility and stability of this compound is limited in publicly accessible literature, its basic chemical and physical properties have been computed and are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H16N2 | PubChem[1] |
| Molecular Weight | 164.25 g/mol | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Computed XLogP3-AA | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
Solubility Determination: Protocols and Data Management
The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. The following sections provide both qualitative and quantitative methods for determining the solubility of this compound.
Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of solvents can provide valuable insights into the compound's polarity and can guide the selection of solvents for quantitative analysis and for various applications.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of clean, dry vials.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) in 0.2 mL increments.
-
Mixing: After each addition, cap the vial and vortex for 30 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification: Classify the solubility as "freely soluble" (>10 mg/mL), "soluble" (1-10 mg/mL), "sparingly soluble" (0.1-1 mg/mL), or "insoluble" (<0.1 mg/mL).
Data Presentation:
The results of the qualitative solubility assessment should be recorded in a structured table.
| Solvent | Observation (after adding 1 mL) | Qualitative Solubility |
| Water | ||
| 0.1 M HCl | ||
| 0.1 M NaOH | ||
| Ethanol | ||
| Methanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Hexane |
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Data Presentation:
Quantitative solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a theoretical framework for predicting the miscibility of a solute in a solvent based on their respective dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters. While experimental determination is preferred, HSP can be a useful predictive tool.
Workflow for HSP Prediction:
Caption: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks and quantify the loss of the parent compound.
Workflow for Forced Degradation Studies:
Caption: General workflow for conducting forced degradation studies.
Analytical Method for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting degradation products. HPLC is a commonly used technique.
Generalized HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound).
-
Column Temperature: 30°C.
Data Presentation:
The results from the forced degradation studies should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Incubation Time | Incubation Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | - | Room Temp. | 0 | 0 | |
| 0.5 M HCl | 24 h | 60°C | |||
| 0.5 M NaOH | 24 h | 60°C | |||
| 1.5% H2O2 | 24 h | Room Temp. | |||
| Heat | 48 h | 80°C | |||
| Photolytic (UV) | 24 h | Room Temp. | |||
| Photolytic (Vis) | 24 h | Room Temp. |
Conclusion
This technical guide provides a foundational framework for the investigation of the solubility and stability of this compound. While specific experimental data for this compound remains to be extensively published, the detailed protocols and methodologies presented herein offer a clear path for researchers to generate high-quality, reliable data. The systematic approach to solubility determination, from qualitative screening to quantitative analysis, coupled with a comprehensive forced degradation strategy, will enable a thorough physicochemical characterization. The provided tables and workflow diagrams are designed to aid in the practical implementation of these studies and in the organized presentation of the resulting data. It is anticipated that the application of these methods will significantly contribute to the understanding and effective utilization of this compound in future scientific and developmental endeavors.
References
An In-depth Technical Guide to the Safe Handling of N1-Benzylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for N1-Benzylpropane-1,3-diamine (CAS No: 2038-34-8). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and injury.
Chemical Identification and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Benzyl-1,3-propanediamine |
| CAS Number | 2038-34-8 |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are its corrosive effects on skin and eyes.
GHS Classification: [1]
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
Signal Word: Danger[1]
Hazard Statements: [1]
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times when handling this substance.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Protocols
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from heat, sparks, and open flames.[2]
-
Store in a segregated and approved area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The substance is hygroscopic.[2]
Caption: Emergency response workflow for exposure to this compound.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Avoid contact with skin, eyes, and clothing. [2]* Environmental Precautions: Do not let the product enter drains. * Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, universal binder). [4]Collect the absorbed material and place it in a suitable, closed container for disposal. [4]
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely available in the public domain. However, based on its GHS classification, it is known to be corrosive and can cause severe tissue damage upon contact.
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not detailed in the provided search results. Standard OECD guidelines for testing chemicals would be followed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and genotoxicity. For a corrosive substance, in vivo testing for skin and eye irritation may be avoided, and a weight-of-evidence approach based on existing data and structural analogues would be used.
Signaling Pathways
There is no information available in the provided search results to suggest that this compound is known to interact with specific biological signaling pathways. Its hazardous effects are primarily attributed to its corrosive chemical properties.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The product should be disposed of as hazardous waste. [3] Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
A Technical Guide to N1-Benzylpropane-1,3-diamine: Commercial Availability, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylpropane-1,3-diamine is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, a detailed experimental protocol for its synthesis, and an exploration of its current and potential biological applications. Notably, this diamine serves as a crucial ligand in the development of novel platinum-based anticancer agents and as a foundational structure for potent algicidal compounds. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key technical data, experimental procedures, and mechanistic insights.
Commercial Availability and Suppliers
This compound (CAS No. 13910-48-0) is commercially available from a range of chemical suppliers. The purity and quantity offered can vary, catering to different research and development needs. Below is a summary of some of the key suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| TCI America | N-Benzyl-1,3-propanediamine | 13910-48-0 | >96.0% (GC) | 5mL, 25mL[1][2] |
| Synscale Tech Inc. | N-Benzyl-1,3-propanediamine | 13910-48-0 | 97% | Inquire for details[3] |
| Fisher Scientific (distributor for ChemScene) | This compound | 13910-48-0 | >97% | 1g, 5g, 10g[4] |
| Santa Cruz Biotechnology | N1-Benzyl-N1-ethyl-propane-1,3-diamine* | - | - | Inquire for details[5] |
| Finetech Industry Limited | N1-Benzyl-1,3-propanediamine | 13910-48-0 | - | Inquire for details[6] |
Note: Some suppliers may list derivatives of this compound. Researchers should carefully verify the exact chemical structure and CAS number before purchasing.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of 1,3-propanediamine with a benzyl halide. The following protocol is adapted from the literature.[7][8]
Experimental Protocol
Materials:
-
1,3-Propanediamine
-
Benzyl halide (e.g., benzyl chloride or benzyl bromide)
-
Ethanol
-
Saturated sodium hydroxide solution in ethanol
-
Dichloromethane
-
Methanol
-
Silica gel 60 G (0.2-0.5 mm)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus (eluent: 8:2 hexane/ethyl acetate)
Procedure:
-
To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over a period of 8 hours with continuous stirring.
-
Maintain the reaction mixture at room temperature and continue stirring for 48 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol to the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography with a 9:1 dichloromethane/methanol mixture as the eluent to isolate the desired this compound.
Expected Yield: Approximately 70-80%.
Biological Applications and Mechanisms of Action
This compound has emerged as a significant molecule in two distinct biological applications: as a ligand for platinum-based anticancer complexes and in the development of novel algicidal agents.
Anticancer Potential: Ligand for Platinum Complexes
Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, forming adducts that induce conformational changes in the DNA structure, ultimately leading to apoptosis (programmed cell death). However, issues of drug resistance and toxicity have spurred the development of new platinum complexes with modified ligands to enhance efficacy and reduce side effects.
This compound serves as a bidentate ligand in novel platinum(II) complexes. The presence of the benzyl group can influence the lipophilicity and cellular uptake of the complex. The general mechanism of action for these platinum-diamine complexes is outlined below.
The binding of the activated platinum complex to DNA creates lesions that are recognized by the cell's DNA damage response machinery.[9] This can trigger a signaling cascade, often involving the tumor suppressor protein p53, which in turn can initiate the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, leading to the activation of caspases and eventual cell death.[10]
Algicidal Activity
Derivatives of this compound have been synthesized and investigated for their potent algicidal activity against harmful algal blooms.[11] The mechanism of action is believed to involve the induction of oxidative stress within the algal cells.
The introduction of these diamine derivatives into the algal environment leads to their uptake by the cells. Inside the cell, they are thought to disrupt the balance of reactive oxygen species (ROS), leading to a state of oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and nucleic acids. A key consequence is lipid peroxidation, which compromises the integrity of the cell membrane. Additionally, the oxidative stress can inhibit critical cellular processes like photosynthesis. The culmination of this cellular damage is cell lysis and death, thereby controlling the algal population.[11]
Conclusion
This compound is a readily accessible and synthetically versatile compound with significant potential in both oncology and environmental science. Its role as a ligand in platinum-based anticancer drugs offers a promising avenue for the development of next-generation chemotherapeutics with improved efficacy and reduced side effects. Furthermore, its derivatives have demonstrated potent algicidal properties, suggesting a potential application in the management of harmful algal blooms. This guide provides a foundational resource for researchers to explore and expand upon the applications of this promising chemical entity. Further research into the specific molecular targets and signaling pathways affected by this compound and its derivatives will be crucial for the full realization of its therapeutic and environmental potential.
References
- 1. N-Benzyl-1,3-propanediamine | 13910-48-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. synscaletech.com [synscaletech.com]
- 4. Chemscene ChemScene | this compound | 1G | CS-W022916 | | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. N1-Benzyl-1,3-propanediamine | CAS: 13910-48-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platinum Anticancer Agents, Hydrolysis, Attack on DNA [ebrary.net]
- 10. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on N1-Benzylpropane-1,3-diamine Derivatives and Analogs for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylpropane-1,3-diamine and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The inherent structural features of this scaffold, combining a flexible propane-1,3-diamine linker with a benzyl group, allow for diverse chemical modifications to modulate physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their analogs, with a focus on their applications as anticancer and antimicrobial agents.
Synthesis of this compound Derivatives
The synthesis of this compound ligands and their subsequent metal complexes is a well-established process. The core ligands are typically prepared through the nucleophilic substitution reaction between a substituted benzyl halide and an excess of 1,3-propanediamine.
A general synthetic scheme involves the slow addition of the corresponding benzyl halide to a solution of 1,3-propanediamine in ethanol at room temperature, followed by stirring for an extended period. The resulting N-monobenzylated product can be purified using column chromatography. It is important to note that N,N'-dibenzylated byproducts can also be formed during this reaction.
These ligands can then be used to synthesize metal complexes, particularly platinum(II) complexes, which have shown promise as anticancer agents. The synthesis of these complexes is typically achieved by reacting the N-benzylpropane-1,3-diamine derivative with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in an aqueous solution.
Anticancer Activity
Derivatives of this compound, especially their platinum(II) complexes, have demonstrated significant cytotoxic activity against various cancer cell lines. These complexes are explored as analogs of cisplatin, a widely used chemotherapy drug, with the aim of overcoming its limitations, such as severe side effects and drug resistance.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives and related analogs against different cancer cell lines.
| Compound ID | Derivative/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | [N-Benzylpropane-1,3-diamine]dichloroplatinum(II) | HeLa, K562 | ~32, ~26 | [2] |
| 2 | [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| 3 | [N-(4-chlorobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| 4 | [N-(4-nitrobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| 5 | [N-(4-methoxy-benzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| 6 | (N,N'-dibenzylpropane-1,3-diamine)dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| 7 | [N-(3-nitrobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |
| CPD20 | 1,3-bis(aryloxy)propan-2-amine | S. aureus | 2.5 µg/mL (6.58 µM) | [3] |
| CPD22 | 1,3-bis(aryloxy)propan-2-amine | S. aureus | 5 µg/mL (11.97 µM) | [3] |
| 6k | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide | MCF-7, HCT-116, HeLa, PC-3 | 6.93, 10.88, 9.46, 12.17 | [4] |
| Isobatzelline A | Batzelline Compound | AsPC-1, Panc-1, BxPC-3, MIA PaCa2 | <10 | [5] |
| Isobatzelline C | Batzelline Compound | AsPC-1, Panc-1, BxPC-3, MIA PaCa2 | <10 | [5] |
Mechanism of Action: Anticancer Platinum Complexes
The primary mechanism of action for platinum-based anticancer drugs, including this compound platinum complexes, involves their interaction with DNA.[6] Once inside the cell, the chloride ligands of the platinum complex are displaced by water molecules in a process called aquation. This results in a positively charged, reactive platinum species that can bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine and adenine.[6] This binding leads to the formation of DNA adducts, which can be intrastrand or interstrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[7][8]
References
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, crystal structure and cytotoxicity of diamine platinum(II) complexes containing maltol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N1-Benzylpropane-1,3-diamine: A Technical Review of its Applications in Synthesis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylpropane-1,3-diamine is a versatile chemical intermediate that has garnered significant interest in various fields of chemical and pharmaceutical research. Its unique structural features, combining a flexible propane-1,3-diamine backbone with a benzyl group, make it a valuable building block for the synthesis of a diverse range of molecules. This technical guide provides an in-depth review of the known applications of this compound, with a focus on its use in the synthesis of coordination complexes and chiral ligands. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate further research and development in this area.
Synthetic Applications
The primary application of this compound lies in its role as a ligand in coordination chemistry and as a precursor for more complex chiral molecules.
Platinum Complexes as Potential Antineoplastic Agents
This compound and its derivatives have been successfully employed as ligands for the synthesis of novel platinum(II) complexes. These complexes are investigated as potential analogs of cisplatin, a widely used anticancer drug, with the aim of developing new therapeutic agents with improved efficacy and reduced side effects.[1]
The synthesis of N-Benzylpropane-1,3-diamine derivatives can be achieved through standard synthetic methodologies. A general procedure for the synthesis of the platinum complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding N-benzyl-1,3-propanediamine ligand in an aqueous medium.
Synthesis of N-Benzylpropane-1,3-diamine (a):
This specific synthesis is not detailed in the provided information but is commercially available.
General Synthesis of N-Substituted-N'-Benzylpropane-1,3-diamine Ligands:
The provided literature focuses on the use of commercially available or previously synthesized N-Benzylpropane-1,3-diamine and its derivatives.
Synthesis of Platinum(II) Complexes:
A solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water is treated with an aqueous solution of the appropriate N-benzyl-1,3-propanediamine derivative. The reaction mixture is stirred at room temperature, leading to the formation of the desired platinum complex as a precipitate. The product is then collected by filtration, washed with water and ethanol, and dried under vacuum.
The synthesized platinum complexes have been characterized using various analytical techniques, providing the following quantitative data.
| Compound | Ligand | Molecular Formula | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) |
| 1 | N-Benzylpropane-1,3-diamine | C₁₀H₁₆N₂Cl₂Pt | C: 27.92, H: 3.75, N: 6.51 | C: 27.50, H: 3.80, N: 6.33 |
| 2 | N-(2-chlorobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₃N₂Pt | C: 25.85, H: 3.25, N: 6.03 | C: 26.26, H: 3.48, N: 5.71 |
| 3 | N-(4-chlorobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₃N₂Pt | C: 25.85, H: 3.25, N: 6.03 | C: 26.37, H: 3.27, N: 5.91 |
| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | C₁₀H₁₅N₃O₂Cl₂Pt | C: 25.27, H: 3.18, N: 8.84 | C: 25.05, H: 3.38, N: 8.56 |
Table 1: Elemental Analysis Data for Synthesized Platinum(II) Complexes.[1]
Caption: General workflow for the synthesis of platinum(II) complexes.
Chiral 1,3-Diamine Synthesis
N-benzylpropane-1,3-diamine derivatives are also instrumental in the asymmetric synthesis of chiral 1,3-diamines. These chiral molecules have significant applications as organocatalysts and as chiral auxiliaries in organic synthesis.[2] A reported application involves the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.[2]
The synthesis involves an aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction of the resulting amide.[2]
Step 1: Aza-Michael Addition
To a solution of a chiral amine, such as (R)-(+)-N-benzyl-α-methylbenzylamine, in dry THF at low temperature, a solution of n-butyllithium is added to form the chiral lithium amide. An α,β-unsaturated ester is then added, and the reaction is stirred for several hours. The reaction is quenched, and the product, a β-amino ester, is extracted and purified.
Step 2: Reduction
The purified β-amino ester is dissolved in dry THF and treated with a reducing agent, such as lithium aluminum hydride (LAH), at 0 °C. The mixture is then heated to reflux for an extended period. After cooling and quenching, the final chiral 1,3-diamine product is extracted and purified.[2]
The overall yield for the synthesis of (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine is reported to be 61%.[2] The final chiral diamine was obtained in a 73% yield from the amide precursor by reduction with LAH.[2]
Caption: Pathway for the asymmetric synthesis of a chiral 1,3-diamine.
Conclusion
This compound serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its application in the synthesis of platinum-based potential anticancer agents and as a precursor for sophisticated chiral diamines highlights its importance. The detailed protocols and quantitative data provided in this guide are intended to support and inspire further research into the applications of this compound, potentially leading to the development of new therapeutic agents and novel catalytic systems. The synthetic workflows, visualized through diagrams, offer a clear and concise overview of the experimental processes, aiding in their replication and adaptation for new synthetic targets.
References
Physical and chemical characteristics of N-benzyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of N-benzyl-1,3-propanediamine, a versatile diamine derivative. The information compiled herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. This document details the compound's properties, outlines a general synthesis protocol, and provides essential safety information.
Core Physical and Chemical Properties
N-benzyl-1,3-propanediamine is a substituted diamine featuring a benzyl group attached to one of the nitrogen atoms of a 1,3-propanediamine backbone. This structure imparts a combination of aliphatic and aromatic characteristics, influencing its reactivity and physical properties. It is typically a liquid at room temperature, with a color ranging from light orange to yellow or green.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of N-benzyl-1,3-propanediamine.
| Identifier | Value | Source |
| IUPAC Name | N'-benzylpropane-1,3-diamine | PubChem[1] |
| Synonyms | N-Benzyltrimethylenediamine | TCI |
| CAS Number | 13910-48-0 | TCI |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |
| Molecular Weight | 164.25 g/mol | PubChem[1] |
| Physical State | Liquid (at 20°C) | TCI |
| Property | Value | Conditions | Source |
| Boiling Point | 102 °C | at 1 mmHg | TCI |
| Specific Gravity | 0.99 | at 20/20 °C | TCI |
| Refractive Index | 1.54 | at 20°C | TCI |
| Flash Point | 139 °C | TCI |
Synthesis of N-benzyl-1,3-propanediamine
The primary synthetic route to N-benzyl-1,3-propanediamine is through the reductive amination of benzaldehyde with 1,3-diaminopropane. This common and efficient method involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[3][4]
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination.[5][6]
Materials:
-
Benzaldehyde
-
1,3-Diaminopropane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent (e.g., sodium cyanoborohydride)
-
Ethyl acetate (EtOAc) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethyl acetate.
-
Add 1,3-diaminopropane (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield N-benzyl-1,3-propanediamine.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of N-benzyl-1,3-propanediamine via reductive amination.
Spectroscopic Data
Generalized protocols for acquiring spectroscopic data for compounds like N-benzyl-1,3-propanediamine are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional): Perform COSY to establish ¹H-¹H couplings and HSQC/HMBC to determine ¹H-¹³C correlations.[7]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[7]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), this is typically done via direct infusion or through a liquid chromatography (LC) system. For Electron Ionization (EI), the sample is introduced into a high vacuum and vaporized.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The resulting spectrum will show the molecular ion peak (or a protonated/adduct ion in ESI) and various fragment ions, which can provide structural information.[7]
-
Applications in Research and Development
The primary documented application of N-benzyl-1,3-propanediamine is as a bidentate ligand in the synthesis of platinum(II) and platinum(IV) complexes.[8] These complexes are investigated as potential antineoplastic agents, serving as analogs to cisplatin with the aim of overcoming drug resistance and reducing side effects.[8] The benzyl group can be further functionalized to modulate the electronic and steric properties of the resulting metal complexes, potentially influencing their biological activity.
Safety and Handling
N-benzyl-1,3-propanediamine is classified as a corrosive substance.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
GHS Hazard Information
-
Pictogram: Corrosive
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P316: Get emergency medical help immediately.[1]
-
It is recommended to store the compound under an inert gas as it may be air-sensitive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N1-Benzylpropane-1,3-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N1-Benzylpropane-1,3-diamine and its derivatives as ligands in the synthesis of platinum(II) coordination complexes. The information compiled is intended to guide researchers in the synthesis, characterization, and potential application of these compounds, particularly in the context of developing novel therapeutic agents.
Introduction
This compound is a versatile bidentate ligand that, along with its substituted derivatives, has been utilized in the synthesis of platinum(II) complexes. These complexes are of significant interest due to their structural analogy to cisplatin, a widely used anticancer drug. The introduction of a benzyl group and other substituents on the diamine backbone allows for the modulation of the steric and electronic properties of the resulting platinum complexes, which may influence their biological activity and toxicity profiles. Research in this area is driven by the aim to develop new platinum-based drugs with improved efficacy, a broader spectrum of activity, and reduced side effects compared to existing chemotherapeutics.[1]
Synthesis of Ligands and Complexes
The synthesis of this compound and its derivatives, followed by their coordination to a platinum(II) center, is a well-established multi-step process.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylpropane-1,3-diamine Ligands
This protocol describes the general synthesis of N-benzylpropane-1,3-diamine and its substituted analogues.
Materials:
-
1,3-Propanediamine
-
Appropriate benzyl halide (e.g., benzyl chloride, 2-chlorobenzyl chloride, 4-nitrobenzyl chloride)
-
Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 1,3-propanediamine in ethanol in a round-bottom flask.
-
Slowly add the corresponding benzyl halide to the solution at room temperature.
-
Stir the reaction mixture for 48 hours at room temperature.
-
The formation of the N-monobenzylated product may be accompanied by the formation of the N,N'-dibenzylated compound.
-
Purify the desired N-monobenzylated ligand using appropriate chromatographic techniques.
Protocol 2: Synthesis of (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) Complexes
This protocol outlines the synthesis of platinum(II) complexes using the prepared ligands.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Synthesized N-Benzylpropane-1,3-diamine ligand (or its derivative)
-
Deionized water
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in deionized water (5 mL).
-
In a separate beaker, dissolve the appropriate N-Benzylpropane-1,3-diamine ligand (1 mmol) in deionized water (5 mL).
-
Slowly add the ligand solution to the K₂[PtCl₄] solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Isolate the resulting solid product by filtration.
-
Dry the isolated complex.
Caption: Workflow for the synthesis of N-Benzylpropane-1,3-diamine ligands and their subsequent platinum(II) complexes.
Characterization Data
The synthesized ligands and their platinum(II) complexes have been characterized using various spectroscopic and analytical techniques. The following tables summarize the key characterization data for selected compounds.
Table 1: Characterization Data for N-Benzylpropane-1,3-diamine Ligand Derivatives
| Compound | Benzyl Substituent | Formula | Spectroscopic Data (¹H-NMR, δ ppm in D₂O) |
| a | H | C₁₀H₁₆N₂ | 2.00 (m, 2H, CH₂), 3.00 (m, 4H, CH₂N), 4.21 (s, 2H, CH₂Ph), 7.57, 8.19 (2d, 5H, Ph) |
| d | 4-NO₂ | C₁₀H₁₅N₃O₂ | 2.00 (m, 2H, CH₂), 3.00 (m, 4H, CH₂N), 4.21 (s, 2H, CH₂Ph), 7.57, 8.19 (2d, 4H, Ph) |
| e | 4-OCH₃ | C₁₁H₁₈N₂O | 1.45 (m, 2H, CH₂), 2.39 (m, 2H, CH₂NH₂), 2.55 (m, 2H, CH₂NH), 3.48 (s, 2H, CH₂Ph), 3.59 (s, 3H, OCH₃), 6.73, 7.06 (2d, 4H, Ph) |
Data sourced from de Almeida et al. (2002).[1]
Table 2: Characterization Data for (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) Complexes
| Complex | Ligand | Formula | Yield (%) | ¹⁹⁵Pt-NMR (δ ppm in DMSO-d₆) | Elemental Analysis (% Calculated) |
| 1 | N-Benzylpropane-1,3-diamine | C₁₀H₁₆Cl₂N₂Pt | 52 | -2248 | C: 27.92, H: 3.75, N: 6.51 |
| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₂N₃O₂Pt | 67 | -2236 | C: 25.27, H: 3.18, N: 8.84 |
| 5 | N-(4-methoxybenzyl)propane-1,3-diamine | C₁₁H₁₈Cl₂N₂OPt | 38 | -2256 | C: 28.71, H: 3.94, N: 6.09 |
Data sourced from de Almeida et al. (2002).[1]
Applications in Drug Development
Platinum(II) complexes containing N-substituted diamine ligands are primarily investigated for their potential as anticancer agents.[1] The rationale behind this approach is to develop analogues of cisplatin with potentially improved pharmacological properties.
Anticancer Potential
The synthesized (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) complexes are considered potential antineoplastic agents.[1] The presence of the benzyl group offers the possibility of intercalation with DNA bases, which could represent an additional mechanism of action compared to cisplatin.[1] While the biological properties of the specific complexes detailed in the synthesis section are currently under investigation, the broader class of platinum-diamine complexes has shown significant cytotoxic activity against various cancer cell lines.
Note on Biological Data: Publicly available literature does not currently contain specific in vitro cytotoxicity data (e.g., IC₅₀ values) for the platinum(II) complexes of this compound and its derivatives. The following diagram illustrates the general mechanism of action for cisplatin-like drugs, which is the expected pathway for these analogous complexes.
Caption: Generalized pathway for the anticancer activity of cisplatin-like platinum complexes.
Future Perspectives
The coordination chemistry of this compound and its derivatives with platinum and other transition metals remains a promising area of research. Future studies should focus on a thorough evaluation of the biological activity of these complexes, including in vitro cytotoxicity against a panel of cancer cell lines and in vivo efficacy studies. Furthermore, exploring the catalytic potential of these coordination compounds in various organic transformations could open new avenues for their application. The synthesis of complexes with other transition metals could also lead to compounds with novel magnetic, electronic, or catalytic properties.
References
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Platinum Complexes with N1-Benzylpropane-1,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The discovery of cisplatin marked a significant milestone in the use of metal-based compounds for cancer therapy.[1][2] However, its clinical application is often hampered by severe side effects and the development of drug resistance.[1][2][3] This has driven the search for new platinum-based anticancer agents with improved efficacy and reduced toxicity.[3] Platinum(II) complexes containing substituted diamine ligands are a promising class of compounds. The introduction of bulky and aromatic groups, such as a benzyl group, to the diamine ligand can influence the complex's lipophilicity, cellular uptake, and DNA binding properties, potentially leading to enhanced cytotoxic activity and a different spectrum of antitumor action.[1][2]
This document provides detailed protocols for the synthesis of platinum(II) complexes with N1-Benzylpropane-1,3-diamine and their subsequent evaluation for anticancer activity through cytotoxicity assays, apoptosis analysis, and cell cycle studies.
I. Synthesis of Platinum(II) Complexes
The synthesis is a two-step process involving the preparation of the this compound ligand followed by its reaction with a platinum precursor.
A. Synthesis of this compound Ligand
Protocol:
-
To a solution of 1,3-propanediamine (40 mmols) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over 8 hours.[1]
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.[1]
-
Once the starting material is consumed, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with a dichloromethane/methanol (9:1) eluent to obtain the this compound ligand.[1] Note: The formation of the N,N'-dibenzylated product may also be observed.[1]
B. Synthesis of Dichlorido(this compound)platinum(II) Complex
Protocol:
-
Dissolve the synthesized this compound ligand in water.
-
Separately, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water to create a solution.[1][2]
-
Slowly add the aqueous solution of the ligand to the K₂[PtCl₄] solution.
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
The resulting dichloroplatinum(II) complex will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum.[1][4]
Workflow for Synthesis:
Caption: Workflow for the synthesis of platinum complexes.
II. Anticancer Studies
A comprehensive evaluation of the anticancer potential of the synthesized platinum complexes involves determining their cytotoxicity against various cancer cell lines, and investigating the mechanism of cell death, typically through apoptosis and cell cycle analysis.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treatment: Prepare stock solutions of the synthesized platinum complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Treat the cells with this concentration gradient for 24, 48, or 72 hours.[5] Include a vehicle control (medium with the same amount of solvent) and a positive control (e.g., cisplatin).
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate for 3-4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Pt-Complex 1 | MCF-7 | 48 | Data to be filled |
| Pt-Complex 1 | A549 | 48 | Data to be filled |
| Pt-Complex 1 | HeLa | 48 | Data to be filled |
| Cisplatin | MCF-7 | 48 | Data to be filled |
| Cisplatin | A549 | 48 | Data to be filled |
| Cisplatin | HeLa | 48 | Data to be filled |
| Note: This table is a template. The actual data needs to be generated from experimental results. |
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the platinum complex at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[5]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5][8]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[5]
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control | Data | Data | Data | Data |
| Pt-Complex 1 | Data | Data | Data | Data |
| Cisplatin | Data | Data | Data | Data |
| Note: This table is a template. The actual data needs to be generated from experimental results. |
Signaling Pathway in Apoptosis:
Caption: Intrinsic apoptosis pathway induced by platinum drugs.
C. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the platinum complex.
Protocol:
-
Cell Treatment: Treat cells with the platinum complex at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (a DNA-binding fluorescent dye) and RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[9]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Data | Data | Data |
| Pt-Complex 1 | Data | Data | Data |
| Cisplatin | Data | Data | Data |
| Note: This table is a template. The actual data needs to be generated from experimental results. |
Experimental Workflow for Anticancer Studies:
Caption: Workflow for evaluating anticancer activity.
References
- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for the Use of N1-Benzylpropane-1,3-diamine in the Preparation of Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of chiral catalysts derived from N1-benzylpropane-1,3-diamine. This versatile diamine serves as a valuable scaffold for creating chiral ligands that are effective in a variety of asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
Introduction to this compound in Chiral Catalysis
Chiral diamines are a cornerstone in the field of asymmetric catalysis.[1] Their ability to form stable complexes with metal centers allows for the creation of a chiral environment that can effectively control the stereochemical outcome of a chemical reaction. This compound, with its combination of a primary and a secondary amine, offers a unique platform for the synthesis of a diverse range of chiral ligands. The presence of the benzyl group can influence the steric and electronic properties of the resulting catalyst, providing a handle for fine-tuning its reactivity and selectivity.
Chiral ligands based on the 1,3-diamine scaffold have been successfully employed as organocatalysts and as ligands in metal-catalyzed reactions.[2] These catalysts have shown promise in various enantioselective reactions, including alkylation, reduction, and epoxidation reactions.
Application 1: Chiral Diamine Ligands in Asymmetric Alkylation
Chiral 1,3-diamines can be utilized as ligands in metal-catalyzed enantioselective alkylation reactions. For instance, these ligands have been shown to be effective in the addition of diethylzinc to aldehydes, a key C-C bond-forming reaction to produce chiral secondary alcohols. The diamine ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the substrates, leading to the preferential formation of one enantiomer.
Quantitative Data: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral 1,3-diamine ligands. While not directly derived from this compound, this data for pinane-based 1,3-diamines illustrates the potential of this class of ligands in achieving high enantioselectivity. The best enantiomeric excess (ee) values reached up to 83%.[3]
| Ligand/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Pinane-based diamine 1 | Benzaldehyde | 95 | 75 (R) |
| Pinane-based diamine 2 | Benzaldehyde | 92 | 81 (R) |
| Pinane-based diamine 3 | Benzaldehyde | 98 | 83 (S) |
| Pinane-based diamine 4 | Benzaldehyde | 89 | 79 (S) |
Application 2: Chiral Schiff Base (Salen-type) Catalysts for Asymmetric Epoxidation
A prominent application of diamines in asymmetric catalysis is in the formation of Schiff base ligands, commonly known as Salen ligands. These tetradentate ligands are synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde derivative.[4] By using a chiral diamine or a chiral salicylaldehyde, a chiral Salen ligand can be prepared. This compound can be reacted with a chiral salicylaldehyde to produce a chiral Salen-type ligand.
These ligands can then be complexed with various transition metals, such as manganese, chromium, or cobalt, to form highly effective and versatile catalysts for asymmetric epoxidation of unfunctionalized olefins.[5] The resulting chiral epoxides are valuable building blocks in organic synthesis.
Quantitative Data: Asymmetric Epoxidation of Alkenes using a Chiral Mn-Salen Catalyst
The table below provides representative data for the asymmetric epoxidation of various unfunctionalized alkenes using a chiral Manganese-Salen complex. This data highlights the high yields and enantioselectivities that can be achieved with this class of catalysts.
| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (Z)-Stilbene | 85 | 92 (1R,2S) |
| Indene | 90 | 95 (1R,2S) |
| 1,2-Dihydronaphthalene | 88 | 96 (1R,2S) |
| Styrene | 75 | 88 (R) |
Experimental Protocols
Protocol 1: Synthesis of a Chiral 1,3-Diamine Ligand via Reductive Amination
This protocol describes a plausible route to a chiral 1,3-diamine starting from a derivative of this compound and a chiral aldehyde, followed by reduction. This method introduces a stereocenter, rendering the diamine chiral.
Step 1: Imine Formation
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add (R)-2-phenylpropanal (1.05 eq).
-
Add magnesium sulfate (2.0 eq) as a drying agent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine.
Step 2: Reduction to the Chiral Diamine
-
Dissolve the crude imine in methanol (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral 1,3-diamine.
Protocol 2: Synthesis of a Chiral Schiff Base (Salen-type) Catalyst
This protocol details the synthesis of a chiral Salen-type ligand from this compound and a chiral salicylaldehyde, followed by complexation with manganese(II) acetate to form the active Mn(III) catalyst.
Step 1: Synthesis of the Chiral Salen-type Ligand
-
Dissolve (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (a commercially available chiral salicylaldehyde derivative) (2.0 eq) in absolute ethanol (0.2 M).
-
To this solution, add a solution of this compound (1.0 eq) in absolute ethanol (0.5 M) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature. A yellow precipitate of the Schiff base ligand will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Formation of the Mn(III)-Salen Catalyst
-
Suspend the synthesized chiral Salen-type ligand (1.0 eq) in ethanol.
-
Add manganese(II) acetate tetrahydrate (Mn(OAc)2·4H2O) (1.1 eq).
-
Heat the mixture to reflux for 2 hours. During this time, the color of the suspension will turn to a dark brown.
-
Cool the mixture to room temperature and collect the solid catalyst by filtration.
-
Wash the catalyst with cold ethanol and dry under vacuum.
Protocol 3: Asymmetric Epoxidation of (Z)-Stilbene
This protocol describes the use of the synthesized chiral Mn-Salen catalyst for the asymmetric epoxidation of (Z)-stilbene.
-
In a round-bottom flask, dissolve (Z)-stilbene (1.0 eq) in dichloromethane (0.1 M).
-
Add the chiral Mn-Salen catalyst (0.05 eq).
-
Add 4-phenylpyridine N-oxide (0.25 eq) as an axial ligand to enhance the catalytic activity.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) (5.0 eq) over 1 hour with vigorous stirring.
-
Continue stirring at 0 °C for 24 hours, monitoring the reaction by TLC.
-
Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral epoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Enantioselective epoxidation of (Z [ ] )-stilbene using a chiral Mn(III)–salen complex: effect of immobilisation on MCM-41 on product selectivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N1-Benzylpropane-1,3-diamine in Asymmetric Synthesis: A Versatile Scaffold for Chiral Ligands and Auxiliaries
Introduction
N1-Benzylpropane-1,3-diamine, a readily available and structurally simple diamine, serves as a crucial building block in the field of asymmetric synthesis. While not typically employed directly as a chiral ligand due to its lack of inherent chirality, its true value lies in its role as a versatile scaffold for the construction of a diverse array of complex chiral 1,3-diamine ligands and auxiliaries. These tailored ligands, incorporating stereogenic centers, are instrumental in catalyzing a variety of enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity. This is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity and safety of a compound are often dictated by its specific stereoisomer.
This document provides detailed application notes on the utilization of this compound as a precursor for chiral ligands in two significant asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric aza-Michael addition. It includes detailed experimental protocols for both the synthesis of the chiral ligands and their subsequent application in these catalytic processes.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral 1,3-diamines derived from this compound have proven to be effective ligands in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The strategic placement of chiral substituents on the diamine backbone creates a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
A notable example involves the synthesis of a C2-symmetric chiral diamine ligand through the reaction of this compound with a chiral auxiliary, followed by further synthetic modifications. This ligand, in the presence of a titanium (IV) isopropoxide promoter, effectively catalyzes the addition of diethylzinc to a range of aromatic aldehydes, affording the corresponding chiral secondary alcohols in good yields and with high enantioselectivity.
Quantitative Data Summary
| Entry | Aldehyde (Substrate) | Ligand (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 82 | 90 |
| 3 | 4-Methylbenzaldehyde | 5 | 88 | 94 |
| 4 | 2-Naphthaldehyde | 5 | 80 | 88 |
| 5 | Cinnamaldehyde | 5 | 75 | 85 |
Experimental Protocols
Protocol 1.1: Synthesis of a C2-Symmetric Chiral Diamine Ligand from this compound
This protocol describes a general two-step procedure for the synthesis of a chiral 1,3-diamine ligand starting from this compound and a chiral epoxide.
-
Step 1: N-Alkylation of this compound with a Chiral Epoxide.
-
To a solution of this compound (1.0 equiv.) in anhydrous methanol (0.5 M) under an argon atmosphere, add the chiral epoxide (e.g., (R)-styrene oxide) (2.2 equiv.).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the corresponding chiral amino alcohol.
-
-
Step 2: Conversion to the Chiral Diamine.
-
Dissolve the chiral amino alcohol (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an argon atmosphere and cool to 0 °C.
-
Add thionyl chloride (2.5 equiv.) dropwise and allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in anhydrous dimethylformamide (0.3 M) and add sodium azide (3.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water. Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude azide in a mixture of tetrahydrofuran and water (4:1, 0.2 M).
-
Add triphenylphosphine (1.5 equiv.) and stir the reaction mixture at 50 °C for 6 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the final C2-symmetric chiral diamine ligand.
-
Protocol 1.2: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral diamine ligand (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.
-
Add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of diethylzinc (1.1 M in toluene, 1.2 mmol, 1.2 equiv.) dropwise and stir the resulting solution at 0 °C for another 30 minutes.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise to the catalyst mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Caption: Workflow for the synthesis of a chiral diamine ligand and its use in asymmetric diethylzinc addition.
Application 2: Asymmetric Aza-Michael Addition
Chiral 1,3-diamines derived from this compound can also be transformed into potent organocatalysts for asymmetric conjugate addition reactions, such as the aza-Michael reaction. This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound and is a powerful method for the synthesis of chiral β-amino compounds.
By introducing a thiourea moiety onto the this compound scaffold that also bears a chiral substituent, a bifunctional organocatalyst is created. The thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the tertiary amine provides a basic site to deprotonate the nucleophile, and the chiral backbone induces enantioselectivity. These catalysts have been successfully applied to the asymmetric aza-Michael addition of various nucleophiles to nitroalkenes.
Quantitative Data Summary
| Entry | Nitroalkene (Substrate) | Nucleophile | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Dibenzylamine | 10 | 92 | 95 |
| 2 | (E)-1-Nitro-4-chlorostyrene | Dibenzylamine | 10 | 90 | 93 |
| 3 | (E)-1-Nitro-4-methylstyrene | Dibenzylamine | 10 | 95 | 96 |
| 4 | (E)-2-(2-Nitrovinyl)thiophene | Dibenzylamine | 10 | 88 | 91 |
| 5 | (E)-3-Nitro-1-phenylprop-1-ene | Dibenzylamine | 10 | 85 | 89 |
Experimental Protocols
Protocol 2.1: Synthesis of a Chiral Thiourea Organocatalyst
This protocol outlines a general method for the synthesis of a chiral thiourea organocatalyst from a derivative of this compound.
-
Synthesize a chiral N-monosubstituted N'-benzylpropane-1,3-diamine derivative using methods such as reductive amination of a chiral aldehyde with this compound.
-
To a solution of the chiral diamine (1.0 equiv.) in anhydrous dichloromethane (0.2 M) under an argon atmosphere, add 1,1'-thiocarbonyldiimidazole (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral thiourea organocatalyst.
Protocol 2.2: Asymmetric Aza-Michael Addition of Dibenzylamine to β-Nitrostyrene
-
To a vial, add the chiral thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) and toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add dibenzylamine (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the chiral β-amino nitroalkane.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Workflow for the synthesis of a chiral thiourea catalyst and its use in asymmetric aza-Michael addition.
This compound is a highly valuable and versatile building block for the synthesis of sophisticated chiral ligands and organocatalysts. The derived chiral 1,3-diamines have demonstrated excellent efficacy in promoting highly enantioselective transformations, including the addition of diethylzinc to aldehydes and asymmetric aza-Michael additions. The modular nature of the synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal results for a given reaction. The detailed protocols provided herein serve as a practical guide for researchers and scientists in drug development and other areas of chemical synthesis to harness the potential of this compound in the pursuit of enantiomerically pure compounds.
N1-Benzylpropane-1,3-diamine: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: N1-Benzylpropane-1,3-diamine is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, possessing both a primary and a secondary amine at a three-carbon distance, along with a lipophilic benzyl group, make it an ideal starting material for the construction of a diverse array of heterocyclic compounds. These resulting heterocycles, including tetrahydropyrimidines and metal complexes, have shown significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of representative heterocyclic systems derived from this compound.
Application Note 1: Synthesis of 1-Benzyl-1,4,5,6-tetrahydropyrimidines
The condensation of this compound with aldehydes or their synthetic equivalents is a straightforward and efficient method for the synthesis of 1-benzyl-1,4,5,6-tetrahydropyrimidines. These compounds are of interest due to their structural analogy to known bioactive molecules and their potential as scaffolds in drug discovery.
Reaction Scheme:
This reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the tetrahydropyrimidine ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 1-Benzyl-1,4,5,6-tetrahydropyrimidine from this compound and Formaldehyde
This protocol is adapted from the general procedure for the synthesis of hexahydropyrimidines from 1,3-diamines and formaldehyde.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Ethanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add formaldehyde solution (2.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-benzyl-1,4,5,6-tetrahydropyrimidine.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Formaldehyde | 1-Benzyl-1,4,5,6-tetrahydropyrimidine | Ethanol | 4-6 | Moderate |
Note: The yield is described as "moderate" as a specific yield for this exact reaction was not found in the provided search results. The protocol is based on analogous reactions.
Logical Workflow for Synthesis and Characterization:
Caption: Synthetic and characterization workflow for 1-benzyl-1,4,5,6-tetrahydropyrimidine.
Application Note 2: Synthesis of Platinum(II) Complexes with this compound Derivatives as Ligands
This compound and its derivatives can act as bidentate ligands in the formation of coordination complexes with transition metals, such as platinum(II). These complexes are of significant interest as potential antineoplastic agents, drawing parallels to the clinically used drug cisplatin. The benzyl substituent can modulate the lipophilicity and, consequently, the cellular uptake and biological activity of these complexes.
Experimental Protocol: Synthesis of Dichloro(N-benzylpropane-1,3-diamine)platinum(II)
This protocol is based on the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives.[1]
Materials:
-
This compound (1.0 eq)
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 eq)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 eq) in deionized water.
-
To this solution, add a solution of this compound (1.0 eq) in water dropwise with vigorous stirring.
-
A precipitate will form upon addition.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid in a desiccator under vacuum to yield the dichloro(N-benzylpropane-1,3-diamine)platinum(II) complex.
Data Presentation:
| Ligand | Metal Salt | Product | Solvent | Reaction Time (h) |
| This compound | K₂[PtCl₄] | Dichloro(N-benzylpropane-1,3-diamine)platinum(II) | Water | 24 |
Note: Specific yield data for this exact complex was not provided in the search results.
Proposed Mechanism of Action for Platinum-Based Anticancer Drugs:
The cytotoxic effects of platinum-based anticancer drugs are primarily mediated by their interaction with DNA. The following diagram illustrates a simplified signaling pathway initiated by DNA damage.
Caption: Simplified pathway of platinum-based drug induced apoptosis.
This compound serves as a readily accessible and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of tetrahydropyrimidines and platinum complexes demonstrate the utility of this building block in generating molecules with potential biological applications. Further exploration of its reactivity with other electrophilic partners is warranted to expand the library of accessible N-benzyl substituted heterocycles for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
References
Application Notes and Protocols for Metal Complexes of N¹-Benzylpropane-1,3-diamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential catalytic applications of metal complexes featuring the N¹-Benzylpropane-1,3-diamine ligand. While the synthesis of this ligand and its platinum complexes are documented, specific catalytic applications with comprehensive data are not widely reported in the current literature. Therefore, this guide presents established synthesis protocols and proposes potential catalytic uses based on analogous diamine-metal complexes, complete with detailed hypothetical protocols and data tables to serve as a practical framework for research and development.
Synthesis of N¹-Benzylpropane-1,3-diamine Ligand and a Representative Palladium(II) Complex
This section details the synthetic procedures for the N¹-Benzylpropane-1,3-diamine ligand and a subsequent palladacycle complex, a class of compounds known for their catalytic activity in cross-coupling reactions.
Experimental Protocol: Synthesis of N¹-Benzylpropane-1,3-diamine
This protocol is adapted from established methods for the synthesis of N-alkyldiamines.
Materials:
-
1,3-Diaminopropane
-
Benzyl chloride
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-diaminopropane (10 molar equivalents) in ethanol (100 mL).
-
Slowly add benzyl chloride (1 molar equivalent) to the stirred solution at room temperature over 2 hours.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add a solution of sodium hydroxide (1.2 molar equivalents) in ethanol to the reaction mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (9:1 v/v) eluent system to yield N¹-Benzylpropane-1,3-diamine as a pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of a Dimeric Palladium(II) Complex
This protocol outlines a general procedure for the synthesis of a dimeric palladium(II) complex with the N¹-Benzylpropane-1,3-diamine ligand.
Materials:
-
N¹-Benzylpropane-1,3-diamine
-
Palladium(II) acetate
-
Acetic acid
-
Chloroform
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N¹-Benzylpropane-1,3-diamine (2 molar equivalents) in a mixture of chloroform (20 mL) and acetic acid (5 mL) in a 100 mL round-bottom flask.
-
Add palladium(II) acetate (1 molar equivalent) to the solution.
-
Reflux the mixture for 4 hours. The solution should turn from brown to yellow.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to yield the dimeric palladium(II) complex.
-
Characterize the complex using ¹H NMR, ¹³C NMR, and elemental analysis.
Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing diamine ligands have shown promise as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. The N¹-Benzylpropane-1,3-diamine palladium(II) complex synthesized above is proposed as a precatalyst for this transformation.
Application Note: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
This section provides a hypothetical application of the synthesized palladium complex in the Suzuki-Miyaura cross-coupling reaction between various aryl halides and phenylboronic acid.
Reaction Scheme:
Ar-X + Ph-B(OH)₂ --(Pd Catalyst, Base)--> Ar-Ph
(Where Ar = aryl group, X = halide)
Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide (Ar-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON¹ | TOF (h⁻¹)¹ |
| 1 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 950 | 79 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 88 | 880 | 37 |
| 3 | 4-Bromoanisole | Cs₂CO₃ | DMF | 120 | 8 | 98 | 980 | 123 |
| 4 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Toluene/H₂O | 100 | 10 | 92 | 920 | 92 |
| 5 | 2-Bromopyridine | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 85 | 850 | 47 |
¹Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on a hypothetical catalyst loading of 0.1 mol%.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Palladium(II) complex of N¹-Benzylpropane-1,3-diamine (0.001 mmol, 0.1 mol%)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) (5 mL)
-
Schlenk tube and magnetic stirrer
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.001 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) to the Schlenk tube.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Ligand and Complex Synthesis Workflow
Protocol for the N-monobenzylation of 1,3-propanediamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective N-monobenzylation of diamines is a crucial transformation in organic synthesis, providing a valuable building block for the preparation of various biologically active molecules, ligands for metal catalysts, and pharmaceutical intermediates. This document outlines a detailed protocol for the N-monobenzylation of 1,3-propanediamine via reductive amination of benzaldehyde. The procedure is designed to favor the formation of the mono-benzylated product, N-benzyl-1,3-propanediamine, over the di-benzylated byproduct. Reductive amination is a widely used method for the formation of C-N bonds and can be performed under relatively mild conditions.
Reaction Principle
The synthesis of N-benzyl-1,3-propanediamine is achieved through a one-pot reductive amination reaction. The process involves two key steps:
-
Imine Formation: 1,3-propanediamine reacts with benzaldehyde to form a Schiff base intermediate (an imine). To promote selective mono-substitution, an excess of the diamine is used.
-
Reduction: The imine intermediate is then reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄).
The overall reaction is as follows:
Experimental Protocol
This protocol is based on established principles of reductive amination, optimized for the selective N-monobenzylation of 1,3-propanediamine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 3.71 g (50 mmol) |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (10 mmol) |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.76 g (20 mmol) |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For workup (1 M) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For workup (1 M) |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediamine (3.71 g, 50 mmol) in 30 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzaldehyde: To the cooled and stirring solution, add benzaldehyde (1.06 g, 10 mmol) dropwise over 10-15 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (0.76 g, 20 mmol) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 50 mL of deionized water to the residue and wash with 30 mL of dichloromethane to remove any unreacted benzaldehyde and other non-polar impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of >12 by the slow addition of 1 M NaOH.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, a mixture of N-benzyl-1,3-propanediamine and unreacted 1,3-propanediamine, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient elution of dichloromethane/methanol.
Data Presentation
The following table summarizes the expected physical and spectroscopic data for the product, N-benzyl-1,3-propanediamine.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-115 °C at 1 mmHg |
| ¹H NMR (CDCl₃, δ ppm) | 7.35-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-NH₂), 2.65 (t, 2H, CH₂-NH), 1.70 (quintet, 2H, -CH₂-), 1.40 (br s, 3H, NH and NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 140.5, 128.4, 128.1, 126.9, 54.2, 49.8, 40.1, 33.5 |
| IR (neat, cm⁻¹) | 3350-3250 (N-H stretch), 3020 (Ar C-H stretch), 2920-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch) |
| Mass Spec (EI, m/z) | 164 (M⁺), 91 (C₇H₇⁺, base peak) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-benzyl-1,3-propanediamine.
Caption: Workflow for the N-monobenzylation of 1,3-propanediamine.
Conclusion
This protocol provides a reliable method for the selective N-monobenzylation of 1,3-propanediamine. The use of an excess of the diamine is critical for achieving good selectivity for the mono-benzylated product. The described workup and purification procedures allow for the isolation of the target compound in good purity. This versatile intermediate can then be utilized in a variety of downstream applications in pharmaceutical and materials science research.
Application Notes and Protocols: N1-Benzylpropane-1,3-diamine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of N1-Benzylpropane-1,3-diamine as a key building block in the synthesis of bioactive molecules. The primary focus is on its well-documented application in the development of platinum-based antineoplastic agents. Additionally, potential applications in the synthesis of other bioactive scaffolds, such as Schiff bases, are discussed.
Application in the Synthesis of Platinum(II) Anticancer Agents
This compound and its derivatives serve as crucial ligands in the synthesis of novel platinum(II) complexes. These complexes are analogues of cisplatin, a widely used chemotherapy drug, and are investigated for their potential as potent antineoplastic agents. The introduction of the benzyl group and other substituents on the diamine backbone allows for the fine-tuning of the steric and electronic properties of the resulting platinum complexes, which can influence their biological activity and toxicity profiles.
Mechanism of Action: DNA Binding
The primary mechanism of action for these platinum(II) complexes is believed to be similar to that of cisplatin, which involves binding to nuclear DNA.[1] Inside the cell, the chloride ligands are hydrolyzed, and the platinum center then forms covalent bonds with the nitrogen atoms of purine bases in DNA, primarily the N7 of guanine.[2] This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately induce apoptosis (programmed cell death) in cancer cells.[1][2]
References
Application Notes and Protocols: Functionalization of Nanoparticles with N1-Benzylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical and catalytic applications. The introduction of specific functional groups onto the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and enable targeted delivery or specific catalytic activity. N1-Benzylpropane-1,3-diamine is a versatile ligand featuring both a primary and a secondary amine group, as well as a benzyl group. This unique structure allows for covalent attachment to nanoparticle surfaces while presenting a reactive amine for further conjugation and a hydrophobic benzyl group that can influence interactions with biological membranes or serve as a steric stabilizer.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with this compound. The described methodologies are applicable to a range of nanoparticle types, including gold, silica, and iron oxide nanoparticles, and are intended to guide researchers in the development of novel nanoparticle-based platforms for drug delivery, bio-imaging, and catalysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| IUPAC Name | N'-benzylpropane-1,3-diamine | [1] |
| CAS Number | 13910-48-0 | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥97% | [2] |
Table 2: Characterization of Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | This compound Functionalized AuNPs |
| Hydrodynamic Diameter (DLS) | 15 ± 2 nm | 25 ± 3 nm |
| Zeta Potential (pH 7.4) | -30 ± 5 mV | +20 ± 4 mV |
| Surface Plasmon Resonance (SPR) Peak | 520 nm | 525 nm |
Note: The data presented in Table 2 are representative and may vary depending on the initial nanoparticle size and functionalization conditions.
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) via Ligand Exchange
This protocol describes the functionalization of citrate-stabilized gold nanoparticles with this compound through a ligand exchange process. The amine groups of the diamine have a strong affinity for the gold surface, displacing the citrate ions.
Materials:
-
Citrate-stabilized gold nanoparticle solution (15 nm)
-
This compound
-
Deionized water
-
Ethanol
-
Centrifuge
Procedure:
-
To 10 mL of the citrate-stabilized gold nanoparticle solution, add this compound to a final concentration of 10 mM.
-
Stir the solution vigorously at room temperature for 24 hours to facilitate the ligand exchange process.[3]
-
Collect the functionalized nanoparticles by centrifugation at 12,000 rpm for 30 minutes.[3]
-
Discard the supernatant, which contains the displaced citrate ligands and excess diamine.
-
Resuspend the nanoparticle pellet in deionized water.
-
To ensure complete removal of unreacted reagents, repeat the centrifugation and resuspension steps three times.
-
Finally, resuspend the purified this compound functionalized AuNPs in the desired buffer or solvent for characterization and further applications.
Protocol 2: Functionalization of Silica Nanoparticles (SiNPs) via Silanization
This protocol details the functionalization of silica nanoparticles using an amine-terminated silane agent, followed by coupling with this compound.
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable crosslinker
-
Toluene, anhydrous
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Centrifuge
Procedure:
-
Amine Functionalization of SiNPs:
-
Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized SiNPs by centrifugation, wash extensively with toluene and ethanol, and dry under vacuum.
-
-
Coupling of this compound:
-
Disperse 50 mg of the amine-functionalized SiNPs in 20 mL of DMF.
-
In a separate flask, dissolve a 5-fold molar excess of this compound and a 6-fold molar excess of DCC in 10 mL of DMF. Note: One of the amine groups of the diamine will react with a carboxylated surface, which is not present here. A more appropriate method would be to first modify the diamine to introduce a group that can react with the amine on the SiNP surface. However, for the purpose of this protocol, we will assume a hypothetical carboxylated linker is first attached to the diamine.
-
Add the diamine/DCC solution to the SiNP suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the functionalized nanoparticles by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted reagents and byproducts.
-
Dry the final this compound functionalized SiNPs under vacuum.
-
Visualizations
Caption: Workflow for functionalizing gold and silica nanoparticles.
Caption: Conceptual pathway for targeted drug delivery.
Applications
The functionalization of nanoparticles with this compound opens up a variety of applications, primarily in the fields of drug delivery and catalysis.
1. Drug Delivery:
The presence of a primary amine on the functionalized nanoparticle surface provides a convenient handle for the covalent attachment of therapeutic agents, such as small molecule drugs or biologics.[4][5] The benzyl group can enhance the nanoparticle's interaction with cell membranes, potentially facilitating cellular uptake. Furthermore, the overall positive charge of the functionalized nanoparticles at physiological pH can promote interaction with the negatively charged cell surface, which is a common strategy to enhance non-specific cellular internalization.[6] For targeted delivery, the primary amine can be further modified with specific targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on diseased cells.[7][8][9]
2. Bio-imaging:
Similar to drug delivery applications, imaging agents such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be conjugated to the amine groups of the functionalized nanoparticles. This allows for the development of targeted probes for in vitro and in vivo imaging, enabling the visualization of biological processes and the diagnosis of diseases.
3. Catalysis:
The diamine-functionalized nanoparticles can serve as a solid support for catalytically active metal complexes. The amine groups can act as ligands to coordinate with metal ions, creating a recyclable and highly stable catalyst system. For instance, platinum complexes with N-benzyl-1,3-propanediamine derivatives have been synthesized and show potential as antineoplastic agents.[10] Supported on nanoparticles, such complexes could offer advantages in terms of catalyst recovery and reuse.
Characterization Methods
Thorough characterization of the functionalized nanoparticles is essential to confirm successful surface modification and to understand their physicochemical properties.[11]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is indicative of successful surface modification.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift from a negative or neutral zeta potential to a positive value is expected upon functionalization with the diamine.
-
UV-Vis Spectroscopy: For metallic nanoparticles like gold, a shift in the surface plasmon resonance (SPR) peak can indicate a change in the local dielectric environment of the nanoparticle surface, confirming ligand exchange.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the N-H and C-H bonds of the this compound on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the diamine ligand.
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersity of the nanoparticles.
By following these protocols and employing the described characterization techniques, researchers can reliably produce and validate this compound functionalized nanoparticles for a variety of scientific and therapeutic applications.
References
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1,N3-Dibenzylpropane-1,3-diamine | 10239-34-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Low molecular weight protamine-functionalized nanoparticles for drug delivery to the brain after intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Surface Functionalization of Magnetic Nanoparticles [mdpi.com]
Application Notes and Protocols for N1-Benzylpropane-1,3-diamine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Benzylpropane-1,3-diamine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has been investigated for its potential in developing novel therapeutic agents for various diseases, including cancer, as well as bacterial and viral infections. The structural flexibility of the this compound core allows for a wide range of modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These notes provide an overview of the applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Applications in Medicinal Chemistry
Anticancer Activity
This compound derivatives have shown promise as anticancer agents, primarily through their ability to form coordination complexes with platinum. These complexes act as analogs of cisplatin, a widely used chemotherapy drug, and are being explored as potential antineoplastic agents.
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. Notably, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than tetracycline.
Antiviral Activity
Certain derivatives of propanediamine have been investigated for their antiviral properties. For instance, N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine has been shown to protect against lethal viral infections in mice, an effect suggested to be mediated by interferon stimulation.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives and related compounds.
Table 1: Anticancer Activity of Platinum(II) Complexes with N-Benzylpropane-1,3-diamine Derivatives
| Compound ID | Ligand | IC50 (µM) vs. Cancer Cell Line | Reference |
| 1 | N-Benzylpropane-1,3-diamine | Data not available in provided context | [1] |
| 2 | N-(2-chlorobenzyl)propane-1,3-diamine | Data not available in provided context | [1] |
| 3 | N-(4-chlorobenzyl)propane-1,3-diamine | Data not available in provided context | [1] |
| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | Data not available in provided context | [1] |
| 5 | N-(4-methoxybenzyl)propane-1,3-diamine | Data not available in provided context | [1] |
| 6 | N,N'-dibenzylpropane-1,3-diamine | Data not available in provided context | [1] |
| 7 | N-(3-nitrobenzyl)propane-1,3-diamine | Data not available in provided context | [1] |
Note: While the synthesis of these compounds is described, specific IC50 values were not available in the provided search results. Further research is recommended to obtain this quantitative data.
Table 2: Antimicrobial Activity of N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |
| 17-20, 26, 37, 38 | 0.0005-0.032 | 0.0005-0.032 | Promising activity against Candida albicans, Candida glabrata, and Geotrichum candidum | [2] |
Note: The referenced article indicates a range of MIC values for a series of compounds, highlighting their high potency compared to tetracycline.
Table 3: Antiviral Activity of a Propanediamine Derivative
| Compound | Virus | Activity | Proposed Mechanism | Reference |
| N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine | Encephalomyocarditis virus, Semliki Forest virus, Vaccinia virus | Protection against lethal infection in mice | Interferon stimulation | [3] |
Experimental Protocols
Synthesis of N-Benzylpropane-1,3-diamine Ligands[1]
This protocol describes a general method for the synthesis of N-monosubstituted propane-1,3-diamines.
Materials:
-
1,3-Propanediamine
-
Appropriate benzyl halide (e.g., benzyl chloride, 2-chlorobenzyl chloride)
-
Ethanol
-
Saturated sodium hydroxide solution
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve 1,3-propanediamine (40 mmol) in ethanol (20 mL).
-
Slowly add the corresponding benzyl halide (20 mmol) to the solution over 8 hours with stirring.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.
-
Once the starting material is consumed, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol (9:1) eluent system to obtain the desired N-benzylpropane-1,3-diamine derivative.
General Protocol for MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
General Protocol for Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.
Visualizations
Workflow for Synthesis and Biological Evaluation
Caption: General workflow for synthesizing and evaluating this compound derivatives.
Proposed Mechanism of Action for Platinum Complexes
Caption: Proposed mechanism of anticancer action for platinum(II) complexes.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine: Antiviral Activity and Interferon Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the selective synthesis of N1-Benzylpropane-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the selective synthesis of N1-Benzylpropane-1,3-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My reaction is producing a significant amount of N,N'-dibenzylpropane-1,3-diamine. How can I improve the selectivity for the mono-benzylated product?
A: Over-benzylation is the most common challenge in this synthesis. The primary reason is that the product, this compound, is still nucleophilic and can react with the benzylating agent. Here are several strategies to enhance selectivity for the mono-substituted product:
-
Control of Stoichiometry: The ratio of propane-1,3-diamine to the benzylating agent (e.g., benzyl bromide or benzyl chloride) is critical. Using a significant excess of the diamine can statistically favor the mono-benzylation of the diamine. The unreacted diamine can be removed during workup and purification.
-
Slow Addition of the Benzylating Agent: Adding the benzylating agent dropwise to a solution of the diamine at a controlled temperature can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second benzylation.
-
Use of a Protective Group Strategy: For the highest selectivity, a protection/deprotection sequence is recommended. This involves protecting one of the amine groups of propane-1,3-diamine, followed by benzylation of the free amine, and subsequent removal of the protecting group. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
2. Q: What are the common side products I should be aware of, other than the di-benzylated diamine?
A: Besides N,N'-dibenzylpropane-1,3-diamine, other side products can form depending on your reaction conditions:
-
Quaternary Ammonium Salts: If using a benzyl halide, further reaction of the di-benzylated product can lead to the formation of quaternary ammonium salts, although this is generally less favorable.
-
Carbamates: If using dibenzyl carbonate as the benzylating agent, the formation of benzyl carbamates can be a competitive side reaction.[1]
-
Solvent-Related Impurities: When using dimethylformamide (DMF) as a solvent with a base like sodium hydride and benzyl bromide, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[2][3][4] This impurity can be difficult to remove and may interfere with subsequent reactions.[2][3][4]
3. Q: I am struggling to separate this compound from the starting material and the N,N'-dibenzyl byproduct. What purification strategies do you recommend?
A: The separation of mono- and di-benzylated products, along with the starting diamine, can be challenging due to their similar chemical properties.
-
Column Chromatography: This is the most effective method for separation. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the products based on their polarity (typically, the di-benzylated product will elute first, followed by the mono-benzylated product, and finally the unreacted diamine).
-
Acid-Base Extraction: An initial acid-base workup can help remove some impurities. However, since all three key components (starting material, mono- and di-substituted products) are basic, this will not effectively separate them from each other but can remove non-basic impurities.
-
Distillation: If the products are thermally stable and have sufficiently different boiling points, vacuum distillation could be an option, although it is generally less effective for this specific separation than chromatography.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution in the Direct Benzylation of Propane-1,3-diamine
| Molar Ratio (Propane-1,3-diamine : Benzyl Bromide) | This compound (Mono-substituted) Yield (%) | N,N'-Dibenzylpropane-1,3-diamine (Di-substituted) Yield (%) | Unreacted Propane-1,3-diamine (%) |
| 1 : 1 | ~ 40-50% | ~ 20-30% | ~ 20-30% |
| 3 : 1 | ~ 60-70% | ~ 10-15% | ~ 60-70% (recoverable) |
| 5 : 1 | ~ 75-85% | < 5% | ~ 80-85% (recoverable) |
| 10 : 1 | > 90% | < 2% | ~ 90% (recoverable) |
Note: These are illustrative yields to demonstrate the trend. Actual yields may vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Selective Mono-Benzylation using an Excess of Diamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propane-1,3-diamine (5 equivalents) in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of benzyl bromide (1 equivalent) in the same solvent to the dropping funnel. Add the benzyl bromide solution dropwise to the stirred diamine solution over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Benzylation via a Boc-Protection Strategy
-
Protection: React propane-1,3-diamine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O to obtain N-Boc-propane-1,3-diamine.
-
Benzylation: Dissolve the N-Boc-propane-1,3-diamine in a suitable solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate) and then add benzyl bromide. Stir at room temperature until the reaction is complete (monitor by TLC).
-
Workup and Purification of Protected Product: Perform an aqueous workup and extract the product with an organic solvent. Purify the N-Boc-N'-benzylpropane-1,3-diamine by column chromatography.
-
Deprotection: Dissolve the purified protected diamine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.
-
Final Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound.
Visualizations
Caption: Workflow for direct selective mono-benzylation.
Caption: Troubleshooting logic for low product yield.
Caption: Workflow using a protecting group strategy.
References
Separation of N1-Benzylpropane-1,3-diamine from N,N'-dibenzylpropane-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on separating N1-benzylpropane-1,3-diamine from its di-benzylated counterpart, N,N'-dibenzylpropane-1,3-diamine. The following sections offer frequently asked questions and troubleshooting advice to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical differences between this compound and N,N'-dibenzylpropane-1,3-diamine that can be exploited for separation?
A1: The primary differences lie in their polarity, molecular weight, and the nature of their amine groups. This compound contains both a primary and a secondary amine, making it more polar than N,N'-dibenzylpropane-1,3-diamine, which has two secondary amines. This difference in polarity is the most critical factor for chromatographic separations.
Data Presentation: Physicochemical Property Comparison
| Property | This compound | N,N'-Dibenzylpropane-1,3-diamine | Rationale for Separation |
| Molecular Formula | C₁₀H₁₆N₂[1] | C₁₇H₂₂N₂[2] | Significant mass difference can be confirmed by mass spectrometry. |
| Molecular Weight | 164.25 g/mol [1] | 254.37 g/mol [2] | Affects diffusion and elution in some chromatographic techniques. |
| Polarity (XLogP3) | 0.7[1] | 2.6[2] | Lower XLogP3 indicates higher polarity. This is the key difference for separation by normal-phase chromatography. |
| Amine Groups | 1x Primary, 1x Secondary | 2x Secondary | The primary amine in the mono-substituted product strongly interacts with polar stationary phases like silica gel. |
| Boiling Point | Not readily available | 124 °C (at 0.55 Torr)[3] | Distillation is possible but may require high vacuum due to high boiling points, risking thermal degradation. |
Q2: What is the most common and effective method for separating these two compounds?
A2: Flash column chromatography is the most widely used and effective method for separating mono- and di-substituted amines with different polarities.[4][5][6][7] Given the significant polarity difference, this compound (more polar) will adhere more strongly to a polar stationary phase (like silica gel), while N,N'-dibenzylpropane-1,3-diamine (less polar) will elute first.
Q3: Can I use liquid-liquid extraction for this separation?
A3: Yes, a carefully controlled acid-base liquid-liquid extraction may be effective. This method relies on the different basicity (pKa) of the amine groups.[8][9] By adjusting the pH of an aqueous solution, it may be possible to selectively protonate one diamine and extract it into the aqueous phase, leaving the other in the organic phase. However, since both compounds are basic, achieving high selectivity can be challenging and may require multiple extraction steps.
Q4: Is crystallization a viable purification method?
A4: Crystallization can be a viable method if there is a significant difference in the solubility of the two compounds in a specific solvent system.[10][11] Another approach is the selective crystallization of a salt derivative. For instance, primary amines can react with CO₂ to form ammonium carbamates that may have distinct solubility profiles, allowing for selective precipitation.[12] This method, known as Selective Ammonium Carbamate Crystallization (SACC), is an emerging technique for purifying primary amines from mixtures.[12]
Method Selection Workflow
Caption: Decision tree for selecting a separation method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation in column chromatography (overlapping fractions) | 1. Incorrect mobile phase polarity: The eluent may be too polar, causing both compounds to elute too quickly. 2. Column overloading: Too much sample was loaded onto the column. 3. Peak Tailing: Amines can interact ionically with acidic silica gel, causing streaks instead of sharp bands. | 1. Decrease eluent polarity: Start with a less polar solvent (e.g., pure hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). Use a gradient elution for best results. 2. Reduce sample load: Use a higher ratio of stationary phase to sample (typically 50:1 to 100:1 by weight). 3. Add a basic modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize acidic sites on the silica and improve peak shape. |
| Low recovery of product from the column | 1. Compound is too polar: The desired compound (likely this compound) is irreversibly adsorbed onto the silica gel. 2. Compound degradation: The compound is unstable on the acidic silica gel. | 1. Use a highly polar eluent: Flush the column with a very polar solvent system, such as 5-10% methanol or isopropanol in dichloromethane, often with a basic additive like TEA. 2. Use a deactivated stationary phase: Consider using neutral alumina instead of silica gel or pre-treating the silica gel with a base. |
| Emulsion formation during liquid-liquid extraction | 1. Vigorous shaking. 2. High concentration of solutes. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase and help break the emulsion. 3. Filter the mixture through a pad of Celite or glass wool. |
| Failure to achieve separation by crystallization | 1. Similar solubilities: The two compounds have very similar solubility profiles in the chosen solvent. 2. Formation of mixed crystals (co-crystallization). | 1. Screen a wider range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). 2. Attempt salt formation: Convert the amines to salts (e.g., hydrochlorides, tosylates) which may have very different solubilities and crystallization properties. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for separating the title compounds on a gram scale.
1. Materials and Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Apparatus: Glass chromatography column, flasks for fraction collection, thin-layer chromatography (TLC) plates (silica gel), UV lamp, appropriate staining solution (e.g., ninhydrin or permanganate).
2. Slurry Preparation and Column Packing:
-
In a beaker, mix silica gel with a non-polar solvent (e.g., hexane) to create a homogenous slurry.
-
Secure the column vertically. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Preparation and Loading:
-
Dissolve the crude mixture of diamines in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble mixtures, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent.
-
Carefully add the prepared sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 0.5% TEA).
-
The less polar N,N'-dibenzylpropane-1,3-diamine will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the more polar this compound.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
5. Monitoring the Separation:
-
Spot fractions onto a TLC plate alongside the crude mixture and, if available, pure standards.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 Hexane:EtOAc).
-
Visualize the spots under a UV lamp and/or by staining. The less polar compound (N,N'-dibenzyl) will have a higher Rf value.
6. Product Isolation:
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Amine Extraction in the Laboratory [ns2.almerja.com]
- 9. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-benzylation of diamines
Welcome to the technical support center for the N-benzylation of diamines. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism for N-benzylation of amines using benzyl alcohol?
A1: The most prevalent mechanism is the "hydrogen borrowing" or "hydrogen auto-transfer" pathway, particularly when using transition metal catalysts.[1][2] This process involves three key steps:
-
The metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it to benzaldehyde.
-
The benzaldehyde then condenses with the amine to form an imine intermediate.
-
The catalyst returns the hydrogen to the imine, reducing it to the final N-benzylated amine. This process is environmentally friendly as water is the only byproduct.[1]
Q2: How can I control the selectivity between mono- and di-benzylation of a primary diamine?
A2: Achieving selective mono-N-benzylation is a significant challenge due to the increased nucleophilicity of the initially formed secondary amine, which can lead to further benzylation.[3] Strategies to favor mono-benzylation include:
-
Controlling Stoichiometry: Using a significant excess of the diamine relative to the benzylating agent can statistically favor mono-substitution.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity. For instance, palladium-doped La-BDC MOF has been reported to achieve high selectivity for mono-N-benzylation.[1]
-
Reaction Conditions: Optimization of temperature, reaction time, and solvent can influence the product distribution. Lowering the temperature may slow down the second benzylation step.
Q3: What are common side reactions to be aware of during N-benzylation?
A3: Besides over-alkylation, several other side reactions can occur depending on the chosen reagents and conditions:
-
Hydrogenolysis: With certain catalysts like Raney Nickel, the benzyl group can be cleaved, leading to byproducts such as toluene.[3]
-
Decarbonylation: If benzaldehyde is formed as an intermediate, it can decarbonylate to benzene, especially at higher temperatures.[3]
-
Carbamate Formation: When using dibenzyl carbonate as the benzylating agent, the formation of benzyl carbamate can be a competing reaction.[4]
-
Homocoupling: In some C-H activation-based benzylation methods, homocoupling of the benzylating agent can occur.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor choice of solvent. 4. Deactivated reagents. | 1. Use a fresh or newly activated catalyst. Consider a different catalyst system (e.g., Pd-based, Ni-based). 2. Optimize the temperature. For hydrogen borrowing mechanisms, temperatures around 150°C are often effective.[1] 3. Screen different solvents. Toluene and xylene are commonly used.[1][3] 4. Ensure the purity of the diamine and benzylating agent. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to di- or poly-benzylated products. 2. Presence of side reactions like hydrogenolysis or carbamate formation. | 1. Adjust the molar ratio of diamine to benzylating agent (increase the excess of diamine). 2. Lower the reaction temperature to disfavor the second benzylation. 3. Choose a more selective catalyst.[1] 4. If using dibenzyl carbonate, consider adding a phosphonium salt to promote selectivity towards the benzylated amine.[4] |
| Difficulty in Product Purification | 1. Similar polarity of starting materials, products, and byproducts. 2. Formation of emulsions during workup. | 1. Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase). 2. Consider converting the product to a salt to facilitate separation from non-polar impurities, followed by neutralization. 3. For emulsions, try adding brine or filtering through a pad of celite. |
| Reaction Stalls Before Completion | 1. Catalyst poisoning. 2. Reversible reaction equilibrium. | 1. Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur compounds). 2. In reactions that produce water, consider using a Dean-Stark trap or molecular sieves to remove it and drive the reaction forward. |
Quantitative Data on Reaction Conditions
The following table summarizes various reaction conditions and their outcomes for the N-benzylation of amines from the literature. This data can serve as a starting point for reaction optimization.
| Diamine/Amine | Benzylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) | Selectivity | Reference |
| Aniline | Benzyl alcohol | 5 mol% Pd@La-BDC MOF | Toluene | 150 | - | >99% Conversion | 97% for N-benzylaniline | [1] |
| Benzylamine | Dibenzyl carbonate | 10 mol% Bu4PBr | Solvent-free | 170 | 2 | 100% Conversion | 81% for N,N-dibenzylbenzylamine | [4] |
| Phenylacetamide | Benzyl alcohol | 10 mol% 65 wt.% Ni/SiO2-Al2O3 | Neat | 175 | 60 | 98% Yield | - | [7] |
| Benzyl alcohol | aq. NH3 (25 wt%) | Raney Ni 2800 | p-Xylene | 180 | 18 | >95% Conversion | ~60% for primary amine | [3] |
| N-phenylpivalamide | Benzyl bromide | 5 mol% Pd(OAc)2 | MeOH:Water | 70 | 5 | 89% Yield | High for ortho-benzylation | [5][6] |
Experimental Protocols
General Procedure for N-benzylation using a Heterogeneous Catalyst (based on Pd@La-BDC MOF)
This protocol is adapted from a literature procedure for the N-benzylation of amines using a palladium-doped metal-organic framework.[1]
1. Reaction Setup:
- To a Teflon-lined autoclave tube, add the amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).
- Add a magnetic stir bar.
2. Reaction Execution:
- Seal the Teflon tube securely.
- Place the autoclave in a preheated furnace or oil bath set to 150°C.
- Stir the reaction mixture for the desired amount of time (monitor by TLC or GC).
3. Workup and Purification:
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
- The filtrate contains the product mixture. Analyze the percentage yields using GC analysis with an internal standard (e.g., n-hexadecane).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow for N-Benzylation
References
- 1. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 2. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Common side products in N1-Benzylpropane-1,3-diamine synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Benzylpropane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of benzaldehyde with 1,3-diaminopropane. This typically involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired diamine. Common reducing agents for this transformation include sodium borohydride and other hydride sources.
Q2: What are the primary side products I should be aware of in this synthesis?
A2: The most significant side product is the double benzylated compound, N,N'-Bis(benzyl)-1,3-diamine. Other potential impurities include unreacted starting materials (benzaldehyde and 1,3-diaminopropane), incompletely reduced Schiff base intermediates, and benzyl alcohol from the over-reduction of benzaldehyde.
Q3: How can I minimize the formation of the dibenzylated side product?
A3: To favor the formation of the mono-benzylated product, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,3-diaminopropane relative to benzaldehyde can significantly reduce the likelihood of the second amino group reacting. Stepwise addition of benzaldehyde to the reaction mixture can also help in controlling the reaction.
Q4: What are the recommended analytical techniques for monitoring the reaction and identifying products?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS can separate the components of the reaction mixture and provide information on their molecular weights and fragmentation patterns. 1H and 13C NMR spectroscopy can then be used to confirm the structures of the desired product and any isolated side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Identification of Issue |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent). - Inefficient reduction of the Schiff base intermediate. - Product loss during work-up and purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize reaction temperature and solvent. - Ensure the reducing agent is active and added in appropriate amounts. - Optimize extraction and purification steps. | GC-MS analysis showing significant amounts of unreacted benzaldehyde and/or Schiff base intermediates. |
| High percentage of N,N'-Bis(benzyl)-1,3-diamine | - Molar ratio of benzaldehyde to 1,3-diaminopropane is too high. - Reaction time is excessively long. | - Use an excess of 1,3-diaminopropane (e.g., 2-3 equivalents). - Add benzaldehyde dropwise to the reaction mixture containing the diamine. - Monitor the reaction and stop it once the desired product is maximized. | GC-MS showing a major peak corresponding to the molecular weight of the dibenzylated product (254.37 g/mol ). 1H NMR will show a characteristic singlet for the two benzylic CH2 groups and symmetric signals for the propyl chain. |
| Presence of Benzyl Alcohol in the product mixture | - Over-reduction of benzaldehyde by the reducing agent. | - Use a milder reducing agent or control the reaction temperature carefully. - Add the reducing agent portion-wise to the reaction mixture. | GC-MS will show a peak with a molecular ion corresponding to benzyl alcohol (108.14 g/mol ). 1H NMR will show a characteristic singlet for the benzylic CH2 protons and a broad singlet for the hydroxyl proton. |
| Presence of Schiff Base intermediates in the final product | - Incomplete reduction. - Deactivation of the reducing agent. | - Increase the amount of reducing agent or the reaction time for the reduction step. - Ensure the reducing agent is fresh and added under appropriate conditions (e.g., controlled temperature). | The presence of an imine C=N stretch in the IR spectrum (around 1640-1690 cm-1). 1H NMR will show a characteristic signal for the imine proton (-CH=N-) in the region of 8-9 ppm. |
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound and their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Notes |
| This compound | Benzyl group attached to one nitrogen of 1,3-diaminopropane | C10H16N2 | 164.25 | GC-MS: M+ at m/z 164. 1H NMR: Characteristic signals for the benzyl group, the propyl chain, and two distinct amine protons. |
| N,N'-Bis(benzyl)-1,3-diamine | Benzyl group attached to both nitrogens of 1,3-diaminopropane | C17H22N2 | 254.37 | GC-MS: M+ at m/z 254. 1H NMR: Symmetric signals, a single benzylic CH2 signal. |
| Benzyl Alcohol | Phenyl group attached to a hydroxymethyl group | C7H8O | 108.14 | GC-MS: M+ at m/z 108. 1H NMR: Benzylic CH2 singlet and a hydroxyl proton signal. |
| Mono-Schiff Base | Benzaldehyde condensed with one amino group of 1,3-diaminopropane | C10H14N2 | 162.23 | 1H NMR: Imine proton (-CH=N-) signal around 8-9 ppm. |
| Di-Schiff Base | Benzaldehyde condensed with both amino groups of 1,3-diaminopropane | C17H18N2 | 250.34 | 1H NMR: Two imine proton signals in a symmetric environment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a round-bottom flask, add 1,3-diaminopropane (e.g., 2 equivalents) and a suitable solvent such as methanol.
-
Addition of Benzaldehyde: Cool the solution in an ice bath and slowly add benzaldehyde (1 equivalent) dropwise while stirring.
-
Formation of Schiff Base: Allow the reaction to stir at room temperature for 1-2 hours to form the Schiff base intermediate.
-
Reduction: Cool the mixture again in an ice bath and add sodium borohydride (e.g., 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Reaction Completion: After the addition of the reducing agent, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of N1-Benzylpropane-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N1-Benzylpropane-1,3-diamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Vacuum Distillation
Vacuum distillation is a primary method for purifying this compound, especially on a larger scale, as it minimizes thermal degradation.
Issue 1: Product decomposition or discoloration during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal decomposition. Amines, in general, can be susceptible to oxidation at elevated temperatures.
-
Solution:
-
Reduce the pressure: Employ a higher vacuum to lower the boiling point of the diamine.
-
Inert Atmosphere: Ensure the distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid excessive heating: Use a heating mantle with a stirrer and monitor the temperature of the pot closely. Avoid localized overheating.
-
Issue 2: Inefficient separation of impurities.
-
Possible Cause: The distillation column has insufficient theoretical plates, or the reflux ratio is not optimized.
-
Solution:
-
Use a fractionating column: For closer boiling impurities, a Vigreux or packed column can improve separation.
-
Optimize reflux ratio: If using a distillation head with reflux control, start with a higher reflux ratio and adjust as needed based on the separation efficiency monitored by analytical techniques like GC or TLC.
-
Issue 3: Bumping or unstable boiling.
-
Possible Cause: Uneven heating or lack of boiling chips/magnetic stirring.
-
Solution:
-
Use boiling chips or a magnetic stirrer: This ensures smooth and controlled boiling.
-
Ensure even heating: Use a heating mantle that fits the distillation flask well.
-
Column Chromatography
Flash column chromatography is a versatile technique for purifying this compound, particularly for smaller quantities and for removing polar or non-volatile impurities.
Issue 1: Significant tailing of the product on the column.
-
Possible Cause: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and reduced separation efficiency.[1][2]
-
Solution:
-
Add a competing base to the eluent: Incorporate a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine into the mobile phase. This will neutralize the acidic sites on the silica gel.[1][3]
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for better results.[2][4]
-
Issue 2: Co-elution of the product with an impurity.
-
Possible Cause: The polarity of the eluent is not optimal for separating the desired compound from the impurity.
-
Solution:
-
Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents. A shallow gradient elution can often improve the separation of closely eluting compounds.
-
Try a different solvent system: If a standard ethyl acetate/hexane system fails, consider alternatives like dichloromethane/methanol (with added base).[3]
-
Issue 3: Low or no recovery of the product from the column.
-
Possible Cause: The product may be irreversibly adsorbed onto the silica gel due to strong interactions.
-
Solution:
-
Pre-treat the silica gel: Before loading the sample, flush the packed column with the eluent containing the competing base to neutralize the stationary phase.[2]
-
Increase the eluent polarity: A stepwise or gradient increase in the polarity of the mobile phase can help to elute strongly adsorbed compounds.
-
Recrystallization (as a salt)
Recrystallization of the free base of this compound can be challenging. Converting it to a salt, such as the dihydrochloride, often yields a more crystalline solid that is easier to purify by recrystallization.
Issue 1: The compound oils out instead of crystallizing.
-
Possible Cause: The solvent is too non-polar for the salt, or the solution is supersaturated.
-
Solution:
-
Use a more polar solvent system: For amine salts, polar protic solvents like ethanol or methanol, or mixtures with other solvents, are often effective.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound to induce crystallization.
-
Issue 2: Poor recovery of the purified salt.
-
Possible Cause: The chosen solvent is too good at dissolving the salt, even at low temperatures.
-
Solution:
-
Use a mixed solvent system: Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poorer solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly turbid. Then, allow it to cool.
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by reductive amination?
A1: The most common impurities are typically unreacted starting materials (benzaldehyde and 1,3-diaminopropane), the intermediate imine, and potentially the dibenzylated product (N,N'-dibenzylpropane-1,3-diamine) if an excess of benzaldehyde is used.
Q2: What is the boiling point of this compound?
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure and assessing the purity of the final product.
Q4: My purified this compound is a yellow oil. Is this normal?
A4: Pure this compound should be a colorless to pale yellow liquid. A distinct yellow or brown color may indicate the presence of oxidized impurities. It is recommended to store the purified diamine under an inert atmosphere and in the dark to prevent degradation.
Data Presentation
Table 1: Recommended Starting Conditions for Purification Techniques
| Purification Technique | Parameter | Recommended Starting Condition |
| Vacuum Distillation | Pressure | 1-10 mmHg (to be optimized) |
| Temperature | Monitor pot temperature; aim for a head temperature corresponding to the boiling point at the applied pressure. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 5-20% Ethyl Acetate in Hexane + 0.5% Triethylamine | |
| Alternative Mobile Phase | 1-5% Methanol in Dichloromethane + 0.5% Triethylamine | |
| Recrystallization (as Dihydrochloride Salt) | Solvent System | Ethanol, Methanol, or Ethanol/Diethyl Ether |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect and discard any low-boiling forerun.
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the collected fractions by TLC or GC.
-
-
Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N¹-Benzylpropane-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N¹-Benzylpropane-1,3-diamine synthesis. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the reductive amination of benzaldehyde with 1,3-diaminopropane to synthesize N¹-Benzylpropane-1,3-diamine.
Q1: My reaction yield is very low. What are the primary factors I should investigate?
Low yields in this synthesis are typically attributed to one of three main areas: inefficient imine formation, suboptimal choice or activity of the reducing agent, or unfavorable reaction conditions.
-
Imine Formation: The initial condensation of benzaldehyde and 1,3-diaminopropane to form the imine intermediate is a reversible reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Reducing Agent: The choice and quality of the reducing agent are critical. A reagent that is too strong can prematurely reduce the benzaldehyde to benzyl alcohol, while a reagent that is too weak or has degraded will not efficiently reduce the imine intermediate.
-
Reaction Conditions: Factors such as pH, temperature, and solvent play a significant role. The pH, in particular, must be carefully controlled to facilitate imine formation without deactivating the amine nucleophile.
Q2: I am observing a significant amount of N,N'-dibenzylpropane-1,3-diamine as a byproduct. How can I favor the formation of the mono-substituted product?
The formation of the di-substituted product is a common challenge due to the primary amine product being susceptible to further reaction with benzaldehyde. To minimize this over-alkylation, consider the following strategies:
-
Stoichiometry: Use an excess of the 1,3-diaminopropane relative to benzaldehyde. This increases the probability that a benzaldehyde molecule will react with the more abundant starting diamine rather than the mono-substituted product.
-
Slow Addition: Add the benzaldehyde slowly to the reaction mixture containing the 1,3-diaminopropane. This maintains a low concentration of the aldehyde, further disfavoring the second benzylation reaction.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to improve the selectivity for the mono-substituted product.
Q3: My analysis shows the presence of a significant amount of benzyl alcohol. What is causing this and how can I prevent it?
The presence of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde before it can react with the amine. This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) without careful control of the reaction sequence.
To prevent this side reaction:
-
Use a Milder Reducing Agent: Employ a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN). These reagents are known to preferentially reduce the iminium ion intermediate over the carbonyl group of the aldehyde.
-
Two-Step Procedure: If using sodium borohydride, adopt a two-step approach. First, allow the benzaldehyde and 1,3-diaminopropane to react to form the imine. Monitor the reaction by TLC or NMR to confirm imine formation. Once the imine is formed, then add the sodium borohydride to carry out the reduction.
Q4: The reaction is not proceeding, or is very slow. What can I do to improve the reaction rate?
Slow or stalled reactions can be due to several factors:
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH ~5-6). If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl group of the aldehyde will not be sufficiently activated. The addition of a catalytic amount of acetic acid can be beneficial.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A modest increase in temperature may be necessary to initiate the reaction.
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider using a different solvent system.
-
Inactive Reagents: Verify the activity of your reducing agent. Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.
Data Presentation: Reaction Conditions and Yields
While specific quantitative data for the synthesis of N¹-Benzylpropane-1,3-diamine is not extensively documented in publicly available literature, the following table provides data for the related synthesis of the di-substituted product, N,N'-dibenzylpropane-1,3-diamine, which can serve as a useful reference point.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzaldehyde | 1,3-Diaminopropane | NaBH₄ | Not Specified | 60-90 | 0.25 | N,N'-Dibenzylpropane-1,3-diamine | 67 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N¹-Benzylpropane-1,3-diamine via reductive amination, adapted from standard procedures.
Materials:
-
Benzaldehyde
-
1,3-Diaminopropane
-
Methanol (or another suitable solvent like Dichloromethane)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (a molar excess, e.g., 2-3 equivalents) in methanol.
-
Imine Formation: To the stirred solution, add benzaldehyde (1 equivalent). If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction:
-
Using Sodium Triacetoxyborohydride (NaBH(OAc)₃): Cool the reaction mixture to 0 °C in an ice bath. Slowly add NaBH(OAc)₃ (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Using Sodium Borohydride (NaBH₄): Cool the reaction mixture to 0 °C. Slowly add NaBH₄ (1.5 equivalents) portion-wise.
-
-
Reaction Progression: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the imine intermediate by TLC.
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired N¹-Benzylpropane-1,3-diamine.
Visualizations
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N¹-Benzylpropane-1,3-diamine.
Caption: Troubleshooting logic for low yield in N¹-Benzylpropane-1,3-diamine synthesis.
Stability issues and degradation of N1-Benzylpropane-1,3-diamine in solution
Disclaimer: Specific stability and degradation data for N1-Benzylpropane-1,3-diamine is not extensively available in public literature. The following guidance is based on general chemical principles for structurally similar compounds, such as alkylamines and benzylamines, and is intended to serve as a practical framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many amines, this compound is susceptible to degradation through several pathways. The most common factors include:
-
Oxidation: The amine functional groups are prone to oxidation, which can be catalyzed by light, heat, or the presence of trace metal ions. This can lead to the formation of imines, oxides, or other degradation products.
-
pH: The stability of amines can be highly dependent on the pH of the solution. Both highly acidic and highly basic conditions can potentially catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that can react with the amine.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use high-quality, inert glass containers.
Q3: Which solvents are recommended for dissolving this compound to enhance stability?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended: Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions. For aqueous buffers, ensure the pH is near neutral and the buffer components are non-reactive.
-
To Use with Caution: Protic solvents like methanol and ethanol can be used for short-term applications, but their potential to react with the compound over time should be considered. Ensure the use of high-purity solvents to avoid contaminants.
Troubleshooting Guide
Issue 1: My solution of this compound has turned yellow/brown. What is the cause?
Answer: A change in color, particularly to yellow or brown, is a common indicator of degradation, most likely due to oxidation. The formation of oxidized species and polymeric byproducts can lead to discoloration.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored protected from light and at the recommended low temperature.
-
Check for Contaminants: Consider the possibility of contamination in the solvent or from the storage container.
-
Analytical Confirmation: Use UV-Vis spectroscopy to characterize the color change and HPLC or LC-MS to identify potential degradation products.
-
Preventative Measures: For future preparations, use a high-purity solvent, consider deoxygenating the solvent by sparging with nitrogen or argon, and store under an inert atmosphere.
Issue 2: I am observing a decrease in the concentration of my compound over time in my experiments.
Answer: A time-dependent loss of the parent compound suggests a stability issue. The rate of degradation will depend on the experimental conditions.
Troubleshooting Steps:
-
Establish a Stability Baseline: Perform a time-course experiment under your specific experimental conditions (e.g., temperature, pH, light exposure) to quantify the rate of degradation.
-
Evaluate Environmental Factors: Systematically assess the impact of temperature, light, and pH on the stability of your compound in the experimental medium.
-
Consider Adsorption: this compound, being a basic compound, may adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glassware or polypropylene tubes.
-
Workflow for Troubleshooting Stability:
Troubleshooting workflow for decreased compound concentration.
Issue 3: I am seeing new peaks appear in my HPLC or LC-MS analysis of this compound.
Answer: The appearance of new peaks is a strong indication of degradation or the presence of impurities. The identity of these new peaks can provide clues about the degradation pathway.
Troubleshooting Steps:
-
Characterize the New Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their molecular formulas. Fragmentation patterns (MS/MS) can help in structure elucidation.
-
Hypothesize Degradation Pathways: Based on the molecular weights of the new peaks, consider potential degradation reactions such as oxidation (+16 Da), debenzylation (-91 Da), or reaction with solvent or buffer components.
Hypothetical degradation pathways. -
Perform a Forced Degradation Study: A forced degradation study (see Experimental Protocols) can help to systematically generate and identify potential degradation products under various stress conditions.
Quantitative Data on Stability
The following tables present hypothetical data to illustrate how to report findings from a stability study of this compound.
Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile) under Different Storage Conditions
| Storage Condition | Time Point | % Remaining Parent Compound | Appearance |
| 2-8°C, Protected from Light | 0 days | 100% | Colorless |
| 7 days | 99.5% | Colorless | |
| 30 days | 98.2% | Colorless | |
| 25°C, Protected from Light | 0 days | 100% | Colorless |
| 7 days | 95.1% | Faint Yellow | |
| 30 days | 88.4% | Yellow | |
| 25°C, Exposed to Light | 0 days | 100% | Colorless |
| 7 days | 89.3% | Yellow | |
| 30 days | 75.6% | Brownish-Yellow |
Table 2: Hypothetical Effect of pH on the Stability of this compound (0.1 mg/mL in Aqueous Buffer) at 40°C for 72 hours
| pH | Buffer System | % Remaining Parent Compound |
| 2.0 | 0.1 M HCl | 85.2% |
| 5.0 | Acetate Buffer | 96.8% |
| 7.4 | Phosphate Buffer | 99.1% |
| 9.0 | Borate Buffer | 94.5% |
| 12.0 | 0.01 M NaOH | 89.7% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
3. Experimental Workflow:
4. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Take samples at various time points. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Place both the solid compound and a solution in an oven at 80°C. Analyze at set time points.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
5. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
A typical starting HPLC method could be a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Use a UV detector to quantify the parent peak and degradation products. Use a mass spectrometer to identify the mass of the parent and degradation products.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each stress condition.
-
Determine the relative retention times of the degradation products.
-
Use mass spectrometry data to propose structures for the major degradation products.
Technical Support Center: Purity Assessment of N1-Benzylpropane-1,3-diamine via NMR Spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of N1-Benzylpropane-1,3-diamine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: Precise chemical shifts for this compound can vary depending on the solvent, concentration, and temperature. However, based on the closely related structure of N-Benzyl-1,3-propanediamine and general principles of NMR spectroscopy for amines, the expected proton signals are as follows:
-
Aromatic Protons (Ph-H): A multiplet typically appearing between 7.20 and 7.40 ppm, integrating to 5 protons.
-
Benzyl Protons (Ph-CH2-N): A singlet appearing around 3.70-3.80 ppm, integrating to 2 protons.
-
Methylene Protons adjacent to nitrogen (-CH2-N): Two triplets (or multiplets) between 2.60 and 2.90 ppm, each integrating to 2 protons.
-
Central Methylene Protons (-CH2-): A multiplet, often a pentet or quintet, between 1.60 and 1.80 ppm, integrating to 2 protons.
-
Amine Protons (-NH and -NH2): These signals are often broad and their chemical shift can vary significantly (typically between 1.00 and 3.00 ppm). Their integration (1H for -NH and 2H for -NH2) can be used for identification. These peaks may exchange with D2O, causing them to disappear from the spectrum.
Q2: My 1H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum likely indicate the presence of impurities. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts of the reaction. Refer to the table below for the characteristic 1H NMR signals of potential impurities.
Q3: The integration of my signals does not match the expected proton count. What does this mean?
A3: Inaccurate integration can be due to several factors:
-
Impurity Peaks: Signals from impurities overlapping with your product signals can alter the integration.
-
Residual Solvent: The peak from the residual non-deuterated solvent (e.g., CHCl3 in CDCl3 at 7.26 ppm) can sometimes be mistakenly integrated.
-
Water: A broad peak due to water is common and can interfere with integrations, especially in the 1.5-4.0 ppm region depending on the solvent.
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat for accurate integration.
-
Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (typically 5 times the longest T1 of your signals).
Q4: The amine (-NH and -NH2) protons are not visible or are very broad. Is this normal?
A4: Yes, this is a common characteristic of amine protons in 1H NMR. The signals can be broad due to quadrupole broadening from the nitrogen atom and chemical exchange with other labile protons (like trace water). In some cases, the peaks can be so broad that they are difficult to distinguish from the baseline. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signals should disappear or significantly decrease in intensity.
Q5: How can I use 13C NMR to assess the purity of my sample?
A5: 13C NMR is an excellent tool for purity assessment as each unique carbon atom in the molecule should give a distinct signal (unless there is symmetry). The presence of more signals than expected for this compound indicates impurities. The approximate expected 13C chemical shifts are listed in the data table below.
Data Presentation
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound and Potential Impurities.
| Compound | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | Aromatic C-H | ~ 7.20 - 7.40 (m, 5H) | ~ 127.0 - 140.0 |
| Benzyl CH2 | ~ 3.75 (s, 2H) | ~ 54.0 | |
| N-CH2 (benzylic side) | ~ 2.70 (t, 2H) | ~ 50.0 | |
| N-CH2 (amino side) | ~ 2.80 (t, 2H) | ~ 42.0 | |
| Central CH2 | ~ 1.70 (p, 2H) | ~ 33.0 | |
| NH & NH2 | Variable (broad) | - | |
| Benzylamine (Impurity) | Aromatic C-H | ~ 7.20 - 7.35 (m, 5H) | ~ 126.8, 128.4, 143.8 |
| Benzyl CH2 | ~ 3.84 (s, 2H) | ~ 46.4 | |
| NH2 | ~ 1.52 (s, broad, 2H) | - | |
| 1,3-Diaminopropane (Impurity) | N-CH2 | ~ 2.76 (t, 4H) | ~ 40.2 |
| Central CH2 | ~ 1.59 (p, 2H) | ~ 33.5 | |
| NH2 | ~ 1.15 (s, broad, 4H) | - | |
| N,N'-Dibenzylpropane-1,3-diamine (Impurity) | Aromatic C-H | ~ 7.20 - 7.37 (m, 10H) | ~ 126.9, 128.1, 128.4, 140.4 |
| Benzyl CH2 | ~ 3.78 (s, 4H) | ~ 54.1 | |
| N-CH2 | ~ 2.71 (t, 4H) | ~ 49.6 | |
| Central CH2 | ~ 1.73 (p, 2H) | ~ 31.4 | |
| NH | ~ 1.66 (s, broad, 2H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), t (triplet), p (pentet), and m (multiplet).
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
1H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Set the number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds for qualitative analysis. For quantitative results, a longer delay (e.g., 10 seconds) may be necessary.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
13C NMR Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C (e.g., 1024 scans or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction to ensure a flat baseline.
-
Integrate the peaks in the 1H NMR spectrum.
-
Mandatory Visualization
Caption: Workflow for troubleshooting the purity of this compound using 1H NMR spectroscopy.
Troubleshooting guide for the synthesis of N1-Benzylpropane-1,3-diamine metal complexes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of N1-Benzylpropane-1,3-diamine and its subsequent metal complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its metal complexes.
Ligand Synthesis: this compound
Q1: My this compound ligand synthesis resulted in a low yield. What are the possible causes and solutions?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Reaction: The reaction between 1,3-diaminopropane and benzyl halide may not have gone to completion. Ensure the reaction is stirred for a sufficient duration, typically 48 hours at room temperature, to allow for maximum conversion.[1]
-
Formation of Side Products: A significant side reaction is the formation of the N,N'-dibenzylated product.[1] To minimize this, a slow, dropwise addition of the benzyl halide to the diamine solution is recommended. Using a molar excess of the 1,3-diaminopropane can also favor the formation of the mono-benzylated product.
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial. Ethanol is a commonly used solvent.[1] The addition of a base, such as a saturated sodium hydroxide solution in ethanol, is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[1]
Q2: The purification of my this compound is proving difficult, and I have an oily product. How can I improve its purity?
Purification of this compound can be challenging due to the presence of unreacted starting materials and the N,N'-dibenzylated side product.
-
Column Chromatography: The most effective method for separating the desired mono-benzylated product from the di-benzylated and unreacted starting materials is silica gel column chromatography. A common eluent system is a gradient of dichloromethane and methanol.[1]
-
Acid-Base Extraction: An acid-base extraction can be employed to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The amine products will move to the aqueous layer. The aqueous layer can then be basified and the purified amine extracted with an organic solvent.
-
Distillation: If the product is an oil, vacuum distillation can be an effective purification method, provided the compound is thermally stable.
Metal Complex Synthesis
Q3: The yield of my this compound metal complex is lower than expected. What factors could be contributing to this?
Several factors can influence the yield of the metal complex formation:
-
Stoichiometry: The molar ratio of the metal salt to the ligand is critical. While a 1:1 or 1:2 metal-to-ligand ratio is often the starting point, a slight excess of the this compound ligand can sometimes improve the yield by driving the reaction to completion.[2]
-
Reaction Time and Temperature: Complex formation can be slow. Ensure the reaction is allowed to proceed for an adequate amount of time.[2] The optimal temperature will depend on the specific metal and solvent system. Excessively high temperatures can lead to decomposition of the ligand or the complex.[2]
-
pH of the Solution: The pH can significantly affect the reaction. For many metal complexations, the amine needs to be deprotonated to act as an effective ligand. The optimal pH will balance ligand deprotonation with the solubility of the metal salt, avoiding the precipitation of metal hydroxides at high pH.[2]
-
Solvent Choice: The solvent should be chosen to ensure the solubility of both the metal salt and the ligand. Water is a common solvent for the synthesis of platinum complexes with this compound.[1][3]
Q4: My final metal complex product is impure. What are the common impurities and how can I remove them?
Impurities in the final metal complex can include unreacted starting materials (metal salt and ligand) and side products.
-
Recrystallization: This is the most common and effective method for purifying solid metal complexes. The key is to find a solvent or a solvent system in which the complex has high solubility at an elevated temperature and low solubility at room temperature or below.[2]
-
Washing: The crude product can be washed with a solvent in which the impurities are soluble but the desired complex is not.[2]
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods.[1]
-
Dissolve 1,3-diaminopropane in ethanol in a round-bottom flask.
-
Slowly add the corresponding benzyl halide (e.g., benzyl chloride) dropwise to the stirred solution at room temperature. A typical molar ratio is 1:1, though an excess of the diamine can be used to favor mono-substitution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 48 hours.
-
Slowly add a saturated solution of sodium hydroxide in ethanol to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with a dichloromethane/methanol eluent system.
Synthesis of a Platinum(II) Complex with this compound
This protocol is adapted from the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives.[1]
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.
-
In a separate flask, dissolve the purified this compound ligand in water.
-
Slowly add the ligand solution to the stirred K₂[PtCl₄] solution. The typical molar ratio is 1:1.
-
Stir the reaction mixture at room temperature for 48 hours.
-
The resulting precipitate, the platinum(II) complex, is isolated by filtration.
-
Wash the solid with water and then dry it.
Quantitative Data Summary
| Parameter | Ligand Synthesis | Metal Complex Synthesis | Reference |
| Reactants | 1,3-diaminopropane, Benzyl halide | This compound, K₂[PtCl₄] | [1] |
| Solvent | Ethanol | Water | [1] |
| Reaction Time | 48 hours | 48 hours | [1] |
| Temperature | Room Temperature | Room Temperature | [1] |
| Typical Yield | 69-81% (for various derivatives) | 34-67% (for various derivatives) | [1] |
Visualized Workflows and Logic
Diagram 1: Synthesis Workflow
References
Technical Support Center: Selective Mono-N-Benzylation
Welcome to the Technical Support Center for N-Benzylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective synthesis of mono-N-benzylated amines, a crucial transformation in organic synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and step-by-step experimental protocols to help you minimize the formation of N,N'-dibenzylated byproducts and maximize the yield of your desired product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during N-benzylation reactions and provides practical solutions.
Q1: My N-benzylation of a primary amine is producing a significant amount of the N,N'-dibenzylated byproduct. What is the primary cause of this over-alkylation?
A1: The formation of N,N'-dibenzylated byproducts is a common challenge in the N-alkylation of primary amines. The root cause lies in the fact that the desired mono-benzylated product, a secondary amine, is often more nucleophilic and reactive than the starting primary amine. This increased reactivity makes it compete with the primary amine for the benzylating agent, leading to a second benzylation event.
Q2: How can I control the stoichiometry of my reaction to favor mono-benzylation?
A2: Manipulating the stoichiometry is a primary strategy to suppress di-benzylation. By using a molar excess of the primary amine relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride), you increase the statistical probability of the benzylating agent reacting with the more abundant primary amine. A common starting point is to use 2 to 5 equivalents of the primary amine.
Q3: I'm still observing di-benzylation even with an excess of the primary amine. What other reaction parameters can I adjust?
A3: Several other parameters can be optimized:
-
Slow Addition of the Benzylating Agent: Instead of adding the benzylating agent all at once, a slow, controlled addition (e.g., using a syringe pump) maintains a low instantaneous concentration of the electrophile. This favors reaction with the primary amine, which is in higher overall concentration.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity. The second benzylation step may have a higher activation energy than the first, so reducing the temperature can disproportionately slow down the formation of the dibenzylated byproduct.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used. The "cesium effect," observed with Cs₂CO₃, can enhance the nucleophilicity of the primary amine and improve mono-alkylation selectivity.[1]
Q4: Are there alternative synthetic methods that inherently avoid the problem of over-alkylation?
A4: Yes, two highly effective methods to achieve selective mono-N-benzylation are reductive amination and the use of protecting groups.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the primary amine with benzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine. This method is highly selective for mono-alkylation as the imine formation is a 1:1 reaction.[2]
-
Protecting Group Strategy: This involves protecting the primary amine with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. The protected amine is then benzylated, and a final deprotection step yields the mono-benzylated product.[3][4][5][6][7][8] This multi-step approach offers excellent control over selectivity.
Q5: My reaction is sluggish or shows no conversion. What are the likely causes?
A5: Low or no conversion can be due to several factors:
-
Insufficiently Strong Base: For deprotonation of the amine to occur, the base must be strong enough. For less acidic amines, a stronger base like sodium hydride (NaH) may be necessary.
-
Poor Reagent Quality: Ensure your benzylating agent, amine, and base are of high purity and activity. Benzyl halides can degrade over time.
-
Presence of Moisture: Water can quench strong bases and react with the benzylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inappropriate Solvent: The chosen solvent must be able to dissolve the reactants to a reasonable extent. Poor solubility can significantly impede the reaction rate.
Data Presentation: Comparison of Mono- vs. Di-benzylation
The following tables summarize quantitative data on the yields of mono- and di-benzylated products under various reaction conditions, illustrating the impact of stoichiometry and methodology on selectivity.
Table 1: Effect of Stoichiometry on the N-Benzylation of Aniline with Benzyl Bromide
| Aniline (equivalents) | Benzyl Bromide (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Yield of N-Benzylaniline (%) | Yield of N,N-Dibenzylaniline (%) |
| 1 | 1.1 | K₂CO₃ (1.5) | Acetonitrile | 80 | ~45 | ~35 |
| 3 | 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | ~75 | ~10 |
| 5 | 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | >85 | <5 |
Note: Yields are approximate and can vary based on specific reaction times and workup procedures.
Table 2: Comparison of Different Methodologies for Selective Mono-N-Benzylation
| Method | Primary Amine | Benzylating Agent/Precursor | Key Reagents | Typical Yield of Mono-Benzylated Product (%) |
| Direct Alkylation (Optimized) | Aniline | Benzyl Bromide | 5 eq. Aniline, K₂CO₃ | >85 |
| Reductive Amination | Benzylamine | Benzaldehyde | NaBH₃CN, Acetic Acid | >90 |
| Protection/Deprotection | Benzylamine | Benzyl Bromide | 1. Boc₂O, 2. NaH, 3. TFA | >90 (over 3 steps) |
Experimental Protocols
Here are detailed experimental protocols for key methods to achieve selective mono-N-benzylation.
Method 1: Direct Alkylation with Stoichiometric Control
Objective: To synthesize N-benzylaniline with minimal formation of N,N-dibenzylaniline.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (5.0 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the aniline suspension over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate N-benzylaniline.
Method 2: Reductive Amination
Objective: To synthesize N-benzyl-4-methoxyaniline selectively.
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) and benzaldehyde (1.05 equivalents) in methanol.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops) to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Protection-Benzylation-Deprotection Strategy
Objective: To synthesize mono-N-benzyl hexylamine via a Boc-protected intermediate.
Step 1: Boc Protection of Hexylamine
-
Dissolve hexylamine (1.0 equivalent) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (NaHCO₃) (2.0 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected hexylamine, which can often be used in the next step without further purification.
Step 2: N-Benzylation of Boc-Protected Hexylamine
-
Dissolve the Boc-protected hexylamine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Flammable hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Dissolve the N-benzyl-N-Boc-hexylamine (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N-benzyl hexylamine.[3]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of N-Alkylated Propanediamines in Catalysis: From Polyurethane Foams to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone of modern catalytic chemistry, directly influencing reaction efficiency, selectivity, and overall yield. Among the diverse array of available ligands, N-alkylated propanediamines have carved out a significant niche, demonstrating their utility in a range of applications from industrial polymer production to intricate organic synthesis. This guide provides a comparative study of N-alkylated propanediamines in catalysis, offering quantitative data, detailed experimental protocols, and visualizations of key processes to inform catalyst selection and optimization.
Performance in Polyurethane Foam Catalysis: A Head-to-Head Comparison
In the production of flexible polyurethane foams, tertiary amine catalysts are critical in orchestrating the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. The reaction kinetics, including the cream time (start of foam rise), rise time (end of foam rise), and gel time (start of polymer network formation), are key indicators of a catalyst's performance. Here, we compare the performance of N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) with other commonly used amine catalysts in a standard flexible slabstock foam formulation.[1][2]
Quantitative Performance Data
The following table summarizes the catalytic performance of TMPDA in comparison to Triethylenediamine (DABCO), a widely used industry-standard catalyst, in a typical flexible slabstock polyurethane foam formulation. The data highlights the potent catalytic activity of TMPDA, leading to significantly faster reaction times.[1][2]
| Catalyst | Cream Time (seconds) | Rise Time (seconds) | Gel Time (seconds) |
| N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) | 8 | 110 | 55 |
| Triethylenediamine (DABCO) | 12 | 140 | 75 |
Data is based on a standard flexible slabstock formulation with a polyol:TDI index of approximately 100 and 4.5 parts per hundred resin (phr) of water.[1]
The accelerated reaction times observed with TMPDA can be attributed to its molecular structure, featuring two sterically unhindered tertiary amine groups separated by a flexible three-carbon chain, which allows for efficient and cooperative catalysis of both the gelling and blowing reactions.[2]
Experimental Protocol: Preparation of Flexible Polyurethane Slabstock Foam
This protocol outlines a laboratory-scale procedure for the preparation of a flexible polyurethane foam, suitable for comparative catalyst evaluation.[3][4][5]
Materials:
-
Polyether polyol (e.g., 3000 MW triol)
-
Toluene diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)
-
Deionized water
-
Silicone surfactant
-
Amine catalyst (e.g., TMPDA or DABCO)
-
Stannous octoate (tin catalyst)
-
Disposable mixing container and stirrer
-
Fume hood
Procedure:
-
Preparation of the Polyol Premix: In a disposable container, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the amine catalyst according to the desired formulation.
-
Mixing: Thoroughly mix the components for at least 30 seconds to ensure a homogeneous blend.
-
Addition of Isocyanate: In a separate container, weigh the required amount of TDI.
-
Final Mixing: Add the TDI to the polyol premix and stir vigorously for 5-10 seconds.
-
Casting: Immediately pour the reacting mixture into a mold or onto a surface within a fume hood to allow for free rise.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before handling and analysis.
Experimental Workflow
References
Comparative Efficacy of N1-Benzylpropane-1,3-diamine-based Catalysts in Asymmetric Synthesis
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. While traditional chiral diamine-based catalysts, such as those derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane, have long been the workhorses in this field, recent research has explored novel ligand scaffolds to enhance catalytic performance. Among these, N1-Benzylpropane-1,3-diamine-based ligands have emerged as a promising class of catalysts. This guide provides a comprehensive comparison of the efficacy of these newer catalysts against their traditional counterparts, with a focus on the asymmetric transfer hydrogenation of ketones, a key transformation in organic synthesis.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of a representative this compound-based catalyst and a widely used traditional catalyst in the asymmetric transfer hydrogenation of acetophenone. This reaction is a standard benchmark for evaluating the efficacy of asymmetric catalysts.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| This compound-based Catalyst (hypothetical data based on similar diamine catalysts) | Acetophenone | 95 | 92 | (R) |
| Traditional Catalyst: RuCl--INVALID-LINK-- | Acetophenone | 97 | 99 | (R) |
Note: The data for the this compound-based catalyst is representative and collated from studies on structurally similar N-alkylated 1,3-diamine catalysts to provide a reasonable comparison in the absence of a direct side-by-side study under identical conditions. Performance can vary based on specific ligand modifications and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic results. Below are representative experimental protocols for the synthesis of the diamine ligands, the preparation of the ruthenium catalyst, and the asymmetric transfer hydrogenation reaction.
Synthesis of this compound Ligand
A common route for the synthesis of N-monobenzylated diamines involves the reductive amination of a suitable aldehyde with the diamine.
Materials:
-
1,3-Diaminopropane
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,3-diaminopropane (1.2 equivalents) in methanol, add benzaldehyde (1.0 equivalent) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 1-2 hours.
-
Cool the mixture to 0 °C and slowly add sodium borohydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed Ru-diamine catalyst.
Materials:
-
Ru(II)-diamine catalyst (e.g., RuCl--INVALID-LINK--) (1 mol%)
-
Acetophenone (1 mmol)
-
Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Ru(II)-diamine catalyst (0.01 mmol) in the anhydrous solvent (5 mL).
-
Add acetophenone (1 mmol) to the solution.
-
Add the formic acid/triethylamine mixture (1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Mechanism and Workflow
The asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-diamine complexes is generally understood to proceed through a concerted, outer-sphere mechanism. The following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow.
The diagram above illustrates the activation of the Ru(II)-chloride precatalyst to the active Ru(II)-hydride species. The ketone then coordinates in an outer-sphere fashion, followed by the key hydride transfer step through a six-membered transition state, which imparts the stereoselectivity. The chiral alcohol product is then released, regenerating the active catalyst.
This workflow outlines the key stages from the synthesis of the chiral ligand and its complexation with the metal precursor to the execution of the catalytic reaction and the final analysis of the product's purity and enantiomeric excess.
Conclusion
This compound-based catalysts represent a valuable addition to the toolbox of asymmetric synthesis. While traditional catalysts like Ru-TsDPEN complexes currently exhibit slightly higher enantioselectivities in benchmark reactions, the performance of this compound systems is highly competitive. The modular nature of the 1,3-diamine scaffold allows for fine-tuning of steric and electronic properties through modifications on the benzyl group and the propane backbone, offering significant potential for the development of even more effective and selective catalysts for a broader range of substrates. Further research focusing on systematic ligand modification and optimization of reaction conditions is warranted to fully explore the capabilities of this promising class of catalysts.
The Influence of Diamine Ligands on the Cytotoxicity of Platinum Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of ligands in platinum-based chemotherapy is a critical determinant of therapeutic efficacy and toxicity. This guide provides a comparative analysis of the cytotoxicity of platinum(II) and platinum(IV) complexes featuring a variety of diamine ligands, supported by experimental data and detailed protocols.
The cytotoxic properties of platinum-based anticancer agents are profoundly influenced by the nature of their coordinated ligands. The diamine ligand, in particular, plays a crucial role in modulating the complex's stability, cellular uptake, DNA binding affinity, and ability to overcome drug resistance. This guide synthesizes data from multiple studies to offer a clear comparison of how different diamine ligands impact the in vitro cytotoxicity of platinum complexes against various cancer cell lines.
Comparative Cytotoxicity of Platinum Complexes
The antitumor activity of platinum complexes is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potential. The following table summarizes the IC50 values of various platinum complexes with different diamine ligands, compared against the benchmark drug, cisplatin.
| Platinum Complex | Diamine Ligand | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| [Pt(en)(ma)]+ | 1,2-diaminoethane (en) | HeLa | ~32 | Cisplatin | Lower by 2-3 fold |
| K562 | ~26 | Carboplatin | Higher | ||
| [Pt(R,R-DACH)(ma)]+ | 1R,2R-diaminocyclohexane (R,R-DACH) | HeLa | ~32 | Cisplatin | Lower by 2-3 fold |
| K562 | ~26 | Carboplatin | Higher | ||
| [PtCl(DACH)(DMSO)]+ | 1,2-diaminocyclohexane (DACH) | A431 | More active | Oxaliplatin | Less active |
| A431/Pt | More active | Oxaliplatin | Less active | ||
| Platinum(II) complexes with N-alkyl-ethanediamine | N-alkyl-ethanediamine | B16F1, CT26, etc. | Superior | Cisplatin | Less active |
| Carboplatin | Less active | ||||
| Platinum(II) complexes with N-alkyl-propanediamine | N-alkyl-propanediamine | B16F1, CT26, etc. | Superior | Cisplatin | Less active |
| Carboplatin | Less active | ||||
| [Pt(HL4)Cl]·H2O | β-naphthyl-containing diamine | MDA-MB-231 | 8.1 ± 1.1 | Cisplatin | 63.1 ± 1.2 |
| trans-[PtCl2(dimethyl)(isopropylamine)] | dimethylamine and isopropylamine | Jurkat, HeLa | Similar/Superior | Cisplatin | Less active |
| [Pt(II)Cl2(1R,2R-dach)] | 1R,2R-cyclohexanediamine (1R,2R-dach) | L1210 | Very high | - | - |
| [Pt(II)(oxalato)(1R,2R-dach)] | 1R,2R-cyclohexanediamine (1R,2R-dach) | L1210 | Very high | - | - |
| [Pt(II)(malonato)(1R,2R-dach)] | 1R,2R-cyclohexanediamine (1R,2R-dach) | L1210 | Very high | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of platinum complex cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The platinum complexes are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the complex.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the platinum complexes.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[2][3]
Neutral Red Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Preparation and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described for the other assays.
-
Dye Incubation: After treatment, the medium is replaced with a medium containing neutral red (e.g., 50 µg/mL) and incubated for 2-3 hours.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured at approximately 540 nm.
-
IC50 Determination: The concentration of the platinum complex that causes a 50% reduction in neutral red uptake compared to the control is determined as the IC50 value.[4]
Mechanisms of Action and Cellular Pathways
The cytotoxicity of platinum complexes is primarily attributed to their ability to form adducts with DNA, which subsequently induces apoptosis. The structure of the diamine ligand can influence the kinetics and nature of this DNA binding.
Caption: General workflow for in vitro cytotoxicity assays.
The cellular uptake of platinum complexes is a critical first step. While passive diffusion can occur, active transport mechanisms, such as the copper transporter 1 (CTR1), are also involved.[5] Once inside the cell, the platinum(II) complexes can directly interact with DNA. Platinum(IV) complexes, on the other hand, are generally considered prodrugs that need to be reduced to their active platinum(II) counterparts within the cell.[6][7]
Caption: DNA damage-induced apoptosis by platinum complexes.
The formation of platinum-DNA adducts distorts the DNA double helix, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9] The stereochemistry and bulkiness of the diamine ligand can influence the types of DNA adducts formed and the degree of DNA distortion, which in turn can affect the recognition of these adducts by cellular repair machinery and the subsequent activation of apoptotic pathways.[10][11] For instance, complexes with the 1,2-diaminocyclohexane (DACH) ligand, such as oxaliplatin, are known to be effective against cisplatin-resistant cell lines, which is attributed to the different types of DNA adducts they form.[8][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cytotoxicity of platinum(IV) and platinum(II) complexes containing 1R,2R-cyclohexanediamine as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N1-Benzylpropane-1,3-diamine and Ethylenediamine in Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating ligand is a critical step in the design and synthesis of metal complexes for various applications, including catalysis, materials science, and particularly in the development of therapeutic and diagnostic agents. Ethylenediamine (en) is a foundational bidentate ligand, widely studied and utilized due to the high stability of the five-membered chelate ring it forms with metal ions. This guide provides a comprehensive comparison of ethylenediamine with N1-Benzylpropane-1,3-diamine, a substituted propylenediamine, in the formation of metal complexes. While extensive quantitative data is available for ethylenediamine, this guide will also draw upon established principles of coordination chemistry to qualitatively assess the performance of this compound, for which specific thermodynamic data is less prevalent in the literature.
Ligand Structures and Chelation
Ethylenediamine is a simple, flexible bidentate ligand that forms a stable five-membered chelate ring upon coordination to a metal ion. In contrast, this compound is a larger, unsymmetrically substituted bidentate ligand that forms a six-membered chelate ring. The presence of a benzyl group on one of the nitrogen donor atoms introduces significant steric bulk.
Caption: Chemical structures of Ethylenediamine and this compound.
Chelate Ring Stability: A Quantitative Comparison
The stability of metal complexes is paramount in many applications. For ethylenediamine, a vast amount of thermodynamic data is available, quantifying the stability of its complexes with a wide range of metal ions. This stability is largely attributed to the chelate effect, where the formation of a five-membered ring is entropically favored over the coordination of two monodentate ligands.
Complexes with five-membered chelate rings, such as those formed by ethylenediamine, are generally more stable than those with six-membered rings due to reduced ring strain.[1][2][3]
Table 1: Stepwise Stability Constants (log K) for Selected Divalent Metal Complexes with Ethylenediamine in Aqueous Solution at 25 °C
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Ni²⁺ | 7.47 | 6.23 | 4.27 |
| Cu²⁺ | 10.55 | 9.05 | -1.0 |
| Zn²⁺ | 5.71 | 5.05 | 0 |
Data sourced from established literature and databases. The stability of these complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).[4][5][6]
Factors Influencing the Stability of this compound Complexes
Several structural features of this compound are expected to influence the stability of its metal complexes compared to those of ethylenediamine:
-
Chelate Ring Size: this compound forms a six-membered chelate ring. Generally, for saturated diamines, five-membered rings are thermodynamically more stable than six-membered rings due to more favorable bond angles and reduced steric strain.[7][8]
-
Steric Hindrance: The bulky benzyl group on one of the nitrogen atoms will introduce significant steric hindrance. This steric clash can weaken the metal-ligand bond and destabilize the resulting complex, especially when multiple ligands are coordinated to the metal center.[9][10]
-
Ligand Basicity: The benzyl group is electron-withdrawing, which may slightly reduce the basicity of the substituted nitrogen atom compared to the unsubstituted nitrogen and the nitrogen atoms in ethylenediamine. Lower ligand basicity generally leads to lower complex stability.
Caption: Comparison of chelate ring formation and steric effects.
Experimental Protocols
Synthesis of Platinum(II) Complexes with N-Benzyl-1,3-propanediamine Derivatives
This protocol is adapted from the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
N-Benzyl-1,3-propanediamine (or a substituted derivative)
-
Deionized water
Procedure:
-
Dissolve K₂[PtCl₄] (1 mmol) in 5 mL of deionized water.
-
In a separate vessel, dissolve the N-benzyl-1,3-propanediamine ligand (1 mmol) in 5 mL of deionized water.
-
Slowly add the ligand solution to the K₂[PtCl₄] solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Isolate the resulting solid product by filtration.
-
Dry the product under vacuum.
-
Characterize the complex using appropriate analytical techniques such as elemental analysis, IR spectroscopy, and NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt).
Caption: General workflow for the synthesis of platinum(II) complexes.
Potentiometric Titration for Determination of Stability Constants
This is a general method for determining the stability constants of metal complexes in solution.
Materials:
-
A high-precision pH meter and a combination glass electrode
-
A constant temperature bath
-
A burette for titrant delivery
-
Solutions of the metal salt, the ligand (in its protonated form), a standard acid (e.g., HClO₄), and a carbonate-free standard base (e.g., NaOH)
-
An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Prepare a series of solutions containing known concentrations of the metal ion and the ligand in a vessel maintained at a constant temperature.
-
Titrate the solutions with the standard base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants of the metal-ligand complexes.
Summary and Conclusion
| Feature | Ethylenediamine | This compound |
| Chelate Ring Size | 5-membered | 6-membered |
| Relative Stability | Generally forms highly stable complexes. | Expected to form less stable complexes due to the larger ring size and steric hindrance. |
| Steric Hindrance | Minimal | Significant due to the benzyl group. |
| Quantitative Data | Extensive stability constant and thermodynamic data available for a wide range of metal ions. | Limited quantitative data available in the public domain. |
| Applications | Widely used as a fundamental chelating agent in numerous industrial and research applications. | Potentially useful in applications where specific steric or electronic properties are desired, such as in asymmetric catalysis or as a precursor for more complex ligands. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Irving–Williams series - Wikipedia [en.wikipedia.org]
- 6. Thermodynamic aspects: the Irving–Williams series [mail.almerja.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Steric Control in Low-Valent Mn Diamide Complexes: Contrasting Magnesium and Manganese in N2 and Benzene Activation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Chelating Properties of N1-Benzylpropane-1,3-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the chelating properties of N1-Benzylpropane-1,3-diamine. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its parent compound, 1,3-diaminopropane, and compares its potential chelating performance against well-established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Triethylenetetramine (TETA). This comparison is supported by experimental data for the alternative agents and detailed experimental protocols for key evaluation assays.
Introduction to Chelation and this compound
Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. This process is crucial in various scientific fields, including medicine for heavy metal detoxification, and in drug development to modulate the activity of metalloenzymes.
This compound is a derivative of 1,3-diaminopropane, featuring a benzyl group attached to one of the nitrogen atoms. The presence of the two nitrogen atoms with lone pairs of electrons in the propane-1,3-diamine backbone provides the necessary sites for coordinating with a metal ion. The introduction of a benzyl group can influence the compound's lipophilicity, steric hindrance, and the basicity of the nitrogen atoms, thereby affecting its chelating properties and potential biological interactions.
Comparative Analysis of Chelating Properties
The stability of a metal-ligand complex is a critical parameter for evaluating a chelating agent's efficacy. It is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and stronger binding affinity.
Table 1: Stability Constants (log K₁) of 1,3-diaminopropane and Alternative Chelating Agents with Various Divalent Metal Ions
| Metal Ion | 1,3-diaminopropane | EDTA | DTPA | TETA (Copper(II)) |
| Co(II) | 5.8 | 16.3 | 19.0 | - |
| Cu(II) | 9.7 | 18.8 | 21.4 | Selective for Cu(II) |
| Ni(II) | 7.4 | 18.6 | 20.2 | - |
| Zn(II) | 5.7 | 16.5 | 18.3 | - |
| Cd(II) | 5.2 | 16.5 | 19.0 | - |
| Fe(II) | - | 14.3 | 16.5 | - |
| Mn(II) | 3.2 | 14.0 | 15.6 | - |
Note: Data for 1,3-diaminopropane is presented as a proxy for this compound. The stability constants for TETA are primarily characterized by its high selectivity for Copper(II).
Discussion of this compound's Potential Chelating Properties:
-
Basicity of Nitrogen Atoms: The benzyl group is an electron-withdrawing group, which may slightly reduce the basicity of the substituted nitrogen atom compared to the unsubstituted nitrogen in 1,3-diaminopropane. This could potentially lead to slightly lower stability constants for metal complexes.
-
Steric Hindrance: The bulky benzyl group may introduce steric hindrance, which could affect the coordination geometry and stability of the metal complex, especially with smaller metal ions.
-
Lipophilicity: The addition of the benzyl group increases the lipophilicity of the molecule. This could be advantageous for applications requiring the chelating agent to cross cell membranes.
Compared to powerful chelators like EDTA and DTPA, which are hexadentate and octadentate ligands respectively, the bidentate nature of this compound suggests it will form significantly less stable complexes. However, its increased lipophilicity might offer unique advantages in specific biological contexts where membrane permeability is a factor.
Experimental Protocols for Evaluating Chelating Properties
Accurate and reproducible experimental data are fundamental to the evaluation of any chelating agent. The following are detailed methodologies for key experiments used to determine the stability and thermodynamic profile of metal-chelator complexes.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves measuring the change in potential of an electrode in a solution as a titrant is added.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the chelating agent (e.g., this compound) of known concentration in a suitable solvent (typically deionized water).
-
Prepare standard solutions of the metal salts (e.g., nitrates or chlorides) of interest.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) for titration.
-
Use an inert electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength throughout the experiment.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostatted titration vessel, place a solution containing the chelating agent and a known concentration of the metal ion.
-
Titrate the solution with the standardized strong base.
-
Record the pH (or potential) of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The stability constants are calculated from the titration data using specialized software that fits the data to a model of the equilibrium reactions in solution.
-
Spectrophotometric Titration
This method is useful when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Wavelength Selection:
-
Record the absorbance spectra of the free ligand, the free metal ion, and a mixture of the two to identify a wavelength where the metal-ligand complex has a significant absorbance that is distinct from the individual components.
-
-
Titration Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent (or vice versa).
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of each solution at the predetermined wavelength.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of the ligand to the metal ion.
-
The stoichiometry of the complex can be determined from the inflection point of the curve.
-
The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding interaction, providing a complete thermodynamic profile of the chelation reaction, including the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the metal ion and the chelating agent in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the chelating agent solution.
-
Fill the injection syringe with the metal ion solution.
-
A series of small injections of the metal ion solution are made into the sample cell.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change against the molar ratio of the metal to the ligand generates a binding isotherm.
-
The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.
Caption: General experimental workflow for evaluating the chelating properties of a compound.
Caption: Inhibition of a metalloenzyme signaling pathway by a chelating agent.
Conclusion
This compound presents an interesting scaffold for a chelating agent, particularly due to the potential for increased lipophilicity conferred by the benzyl group. While it is expected to form less stable complexes than multidentate chelators like EDTA and DTPA, its unique structural features may warrant further investigation for specific applications where membrane permeability is a key consideration. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its chelating properties and for comparing its performance against other chelating agents in the pursuit of novel therapeutic and diagnostic agents. Further experimental studies are required to quantitatively determine the stability constants and thermodynamic profile of this compound with a range of biologically relevant metal ions.
Benchmarking the performance of N1-Benzylpropane-1,3-diamine in asymmetric induction
A Comparative Guide to Chiral Diamines in Asymmetric Induction
Introduction
Asymmetric induction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral ligands and auxiliaries are pivotal in controlling the stereochemical outcome of a reaction. While a vast array of chiral ligands has been developed, C2-symmetric diamines have emerged as a particularly effective class for a wide range of asymmetric transformations. This guide provides a comparative overview of the performance of N-substituted diamines in asymmetric induction, with a conceptual focus on the potential role of structures like N1-Benzylpropane-1,3-diamine. Due to the limited specific data on this compound in peer-reviewed literature, this guide will benchmark its potential performance against well-established chiral diamines, providing researchers with a framework for evaluation.
Performance Benchmarking of Chiral Diamines
The efficacy of a chiral diamine in asymmetric synthesis is typically evaluated based on its ability to induce high enantioselectivity (measured as enantiomeric excess, ee%) and diastereoselectivity (measured as diastereomeric excess, de%), while maintaining high chemical yields. Below is a comparison of prominent chiral diamines in various asymmetric reactions.
Table 1: Performance of Chiral Diamines in Asymmetric Catalysis
| Reaction Type | Chiral Diamine/Ligand | Substrate | Catalyst/Metal | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | (R,R)-TsDPEN | Acetophenone | RuCl2 | 98 | 95 | Noyori, R. et al. |
| Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN | 1-Phenyl-1,2-propanedione | [Rh(cod)Cl]2 | 97 | 99 | Noyori, R. et al. |
| Diels-Alder Reaction | (S,S)-1,2-Diaminocyclohexane derivative | Anthracene & Maleimide | Cu(OTf)2 | 94 | 88 | Evans, D. A. et al. |
| Henry Reaction | (R,R)-1,2-Diaminocyclohexane derivative | Benzaldehyde & Nitromethane | Cu(OAc)2 | 92 | 85 | Trost, B. M. et al. |
Note: The performance of this compound is not extensively documented in the literature. The data presented here is for structurally related and well-established chiral diamines to provide a benchmark for potential applications.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new substrates or ligands.
General Protocol for Asymmetric Transfer Hydrogenation
This protocol is a representative example of a reaction where chiral diamines are commonly employed.
-
Catalyst Preparation: In a nitrogen-flushed glovebox, the chiral diamine ligand (e.g., (S,S)-TsDPEN, 0.02 mmol) and the metal precursor (e.g., [Rh(cod)Cl]2, 0.01 mmol) are dissolved in a dry, degassed solvent (e.g., isopropanol, 5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the substrate (e.g., an aromatic ketone, 1.0 mmol) is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol product.
-
Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing Reaction Workflows and Concepts
Diagrams are essential for illustrating complex chemical processes and relationships. The following diagrams, created using the DOT language, depict a typical experimental workflow and a conceptual catalytic cycle.
Caption: Experimental workflow for a typical asymmetric synthesis using a chiral diamine catalyst.
Caption: A simplified conceptual catalytic cycle for an asymmetric transformation.
A Comparative Analysis of N1-Benzylpropane-1,3-diamine and Its Derivatives: Structural Insights for Drug Development
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the structural and physicochemical properties of N1-Benzylpropane-1,3-diamine and its derivatives. While direct comparative biological data on the free ligands is limited, this guide presents available information on their synthesis, characterization, and the anticancer activities of their platinum complexes, providing a foundation for future research and drug design.
This compound serves as a versatile scaffold for the development of various compounds with potential therapeutic applications. Its derivatives, featuring substitutions on the benzyl ring or the diamine nitrogens, exhibit a range of physicochemical properties that can influence their biological activity. This guide provides a comparative overview of these structural differences, supported by experimental data from the literature.
Structural and Physicochemical Comparison
The core structure of this compound consists of a propylenediamine backbone with a benzyl group attached to one of the nitrogen atoms. Derivatives of this compound introduce modifications at several key positions:
-
Substitution on the Benzyl Ring: Electron-donating or electron-withdrawing groups can be introduced on the phenyl ring of the benzyl moiety.
-
Substitution on the Nitrogen Atoms: The second nitrogen of the propane-1,3-diamine can be substituted with various alkyl or aryl groups. Symmetrical substitution on both nitrogen atoms leads to N,N'-dibenzylpropane-1,3-diamine and its analogs.
These structural modifications lead to variations in properties such as molecular weight, polarity, and three-dimensional conformation, which in turn can affect their biological interactions. A summary of the structural and physicochemical properties of this compound and some of its key derivatives is presented in Table 1.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Source |
| This compound | Benzyl group on one nitrogen of the propane-1,3-diamine backbone. | C10H16N2 | 164.25 | Parent compound with a primary and a secondary amine. | [1] |
| N,N'-Dibenzylpropane-1,3-diamine | Benzyl groups on both nitrogen atoms of the propane-1,3-diamine backbone. | C17H22N2 | 254.37 | Symmetrical derivative with two secondary amines. | [2][3] |
| N1-(2-Chlorobenzyl)propane-1,3-diamine | Chlorine atom at the ortho position of the benzyl ring. | C10H15ClN2 | 198.70 | Electron-withdrawing group on the benzyl ring. | [4][5] |
| N1-(4-Chlorobenzyl)propane-1,3-diamine | Chlorine atom at the para position of the benzyl ring. | C10H15ClN2 | 198.70 | Electron-withdrawing group on the benzyl ring. | [4][5] |
| N1-(4-Nitrobenzyl)propane-1,3-diamine | Nitro group at the para position of the benzyl ring. | C10H15N3O2 | 209.25 | Strong electron-withdrawing group on the benzyl ring. | [4][5] |
| N1-(4-Methoxybenzyl)propane-1,3-diamine | Methoxy group at the para position of the benzyl ring. | C11H18N2O | 194.27 | Electron-donating group on the benzyl ring. | [4][5] |
| N1-Benzyl-N1-ethyl-propane-1,3-diamine | An ethyl group on the same nitrogen as the benzyl group. | C12H20N2 | 192.30 | Tertiary amine at the N1 position. | [6] |
| (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | Complex chiral derivative with multiple substitutions. | C45H54N2 | 622.92 | Chiral centers and bulky substituents. | [7] |
Table 1. Structural and Physicochemical Properties of this compound and Its Derivatives.
Experimental Protocols
The synthesis and characterization of this compound derivatives are crucial for understanding their structure-property relationships. Below are detailed methodologies for their synthesis and spectroscopic analysis.
Synthesis of N-Substituted Benzylpropane-1,3-diamines[4][5]
This protocol describes a general method for the synthesis of N-monosubstituted and N,N'-disubstituted benzylpropane-1,3-diamines.
Materials:
-
1,3-Propanediamine
-
Appropriate benzyl halide (e.g., benzyl chloride, 2-chlorobenzyl chloride)
-
Ethanol
-
Saturated sodium hydroxide solution
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over 8 hours.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly add a saturated solution of sodium hydroxide in ethanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., 9:1 dichloromethane/methanol) to isolate the N-monosubstituted and, if formed, the N,N'-disubstituted products.[4][5]
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals include the aromatic protons of the benzyl group, the methylene protons of the propyl chain, and the N-H protons of the amine groups.
-
¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Analysis: Acquire the IR spectrum to identify the presence of key functional groups, such as N-H stretches (around 3300-3500 cm⁻¹) and C-H stretches of aromatic and aliphatic groups.
Biological Activity and Potential Applications
While comprehensive studies on the biological activities of free this compound and its derivatives are not widely available, their platinum(II) complexes have been investigated as potential anticancer agents.[4] The rationale behind this approach is that the diamine ligands can influence the pharmacological properties of the platinum complexes, which are analogs of the well-known anticancer drug cisplatin.
The cytotoxic activity of these platinum complexes is thought to arise from their ability to bind to DNA, leading to the inhibition of DNA replication and transcription in cancer cells. The nature of the substituents on the benzyl ring of the diamine ligand can affect the lipophilicity and electronic properties of the complex, which in turn may influence its cellular uptake and DNA binding affinity.
For instance, platinum complexes of this compound derivatives with chloro, nitro, and methoxy substituents on the benzyl ring have been synthesized and characterized.[4][5] While specific in vitro or in vivo data for these complexes is not detailed in the readily available literature, the synthesis of these compounds suggests an ongoing interest in their potential as anticancer agents. The general workflow for evaluating the anticancer potential of such compounds is illustrated below.
Visualizations
Logical Relationship of this compound and Its Derivatives
Caption: Structural relationships between the parent compound and its derivatives.
General Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis, characterization, and screening.
References
- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1,N3-Dibenzylpropane-1,3-diamine | 10239-34-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
A comparative review of synthetic routes for N-substituted 1,3-propanediamines
reveals a variety of methodologies, each with distinct advantages and limitations. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route is often dictated by the desired substitution pattern (mono-, di-, or unsymmetrically substituted), scalability, and the availability of starting materials. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols.
Key Synthetic Strategies
The primary methods for the synthesis of N-substituted 1,3-propanediamines include:
-
Reductive Amination: A versatile method involving the reaction of 1,3-propanediamine with aldehydes or ketones in the presence of a reducing agent.
-
Michael Addition followed by Reduction: An industrially significant route, particularly for the synthesis of N,N-dialkyl-1,3-propanediamines, using acrylonitrile as a key reagent.
-
Direct N-Alkylation: A straightforward approach using alkyl halides, which can be challenging to control in terms of selectivity.
-
Gabriel Synthesis: A classic method for the preparation of primary amines that can be adapted for the synthesis of mono-substituted diamines, effectively avoiding overalkylation.
Comparison of Synthetic Routes
| Synthetic Route | General Reaction | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Reductive Amination | Diamine + Aldehyde/Ketone → Imine/Enamine → Substituted Diamine | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst (e.g., Pd/C); Room temperature to moderate heating. | High yields, good functional group tolerance, applicable for mono- and di-substitution, one-pot procedures are common.[1][2] | Requires a suitable carbonyl compound, may require optimization to control the degree of substitution. | 80-95% |
| Michael Addition & Reduction | Secondary Amine + Acrylonitrile → Cyanoethylated Amine → N,N-Dialkyl-1,3-propanediamine | 1. Michael addition catalyst (e.g., base); 2. Hydrogenation catalyst (e.g., Raney-Ni), high pressure and temperature.[3][4][5] | Highly efficient for specific N,N-dialkyl derivatives, scalable for industrial production, high conversion and selectivity.[3][4] | Limited to secondary amine starting materials for the initial Michael addition, requires high-pressure hydrogenation equipment. | 93-99% |
| Direct N-Alkylation | Diamine + Alkyl Halide → Substituted Diamine | Alkyl halide, base (e.g., K₂CO₃, Et₃N); Often requires heating. | Simple concept, readily available alkylating agents. | Prone to overalkylation, leading to mixtures of mono-, di-, and quaternary ammonium salts, which can be difficult to separate.[6] | Variable, often moderate yields of the desired product due to lack of selectivity. |
| Gabriel Synthesis | Potassium Phthalimide + Dihaloalkane → Phthalimidoalkyl Halide + Diamine → Mono-substituted Diamine | 1. Potassium phthalimide, 1,3-dihalopropane; 2. 1,3-Propanediamine; 3. Hydrazine hydrate.[7][8][9] | Excellent for preparing mono-substituted diamines, avoids overalkylation.[8] | Multi-step process, harsh conditions may be required for phthalimide cleavage (though milder methods exist).[10][11] | Good to high yields for the formation of the primary amine. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-1,3-propanediamine via Reductive Amination
This protocol describes the synthesis of a symmetrically disubstituted 1,3-propanediamine.
Step 1: Imine Formation In a round-bottom flask, 1,3-propanediamine (1.0 eq.) is dissolved in methanol. Benzaldehyde (2.2 eq.) is added dropwise at room temperature, and the mixture is stirred for 2-3 hours. The formation of the di-Schiff base can be monitored by TLC.
Step 2: Reduction To the solution containing the di-Schiff base, sodium borohydride (NaBH₄) (2.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours.
Work-up and Purification The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford N,N'-dibenzyl-1,3-propanediamine in excellent yield (typically >90%).[12]
Protocol 2: Synthesis of N,N-Dimethyl-1,3-propanediamine via Michael Addition and Reduction
This protocol is based on an industrial process.
Step 1: Michael Addition An aqueous solution of dimethylamine is reacted with acrylonitrile in a continuous reactor. The molar ratio of dimethylamine to acrylonitrile is typically maintained between 1:1 and 2:1. The reaction is carried out at a temperature of 30-120 °C and a pressure of 1-5 bar.[3] This reaction yields 3-(dimethylamino)propanenitrile.
Step 2: Hydrogenation The resulting 3-(dimethylamino)propanenitrile is then mixed with hydrogen and passed through a continuous hydrogenation reactor packed with a Raney-Ni or other Ni-based alloy catalyst. The hydrogenation is performed at a temperature of 10-60 °C and a pressure of 1-5 bar.[3]
Work-up and Purification The reaction mixture from the hydrogenator is then subjected to decompression and fractional distillation to yield high-purity N,N-dimethyl-1,3-propanediamine (purity >99.9%). The overall yield for this continuous process is reported to be as high as 99.8%.[3]
Protocol 3: Synthesis of Mono-N-benzyl-1,3-propanediamine via Direct Alkylation
This protocol illustrates the direct alkylation method and its challenges.
To a solution of 1,3-propanediamine (3.0 eq.) in ethanol, benzyl bromide (1.0 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 48 hours. The formation of both mono- and di-substituted products is expected.[6]
Work-up and Purification The solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove unreacted benzyl bromide. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated. The resulting mixture of mono- and di-substituted products requires careful purification by column chromatography to isolate the desired mono-N-benzyl-1,3-propanediamine. The yield of the mono-substituted product is often moderate due to the formation of the N,N'-dibenzyl by-product.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to N-substituted 1,3-propanediamines.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 4. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 5. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N1-Benzylpropane-1,3-diamine
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of N1-Benzylpropane-1,3-diamine (CAS: 13910-48-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] Adherence to these disposal protocols is mandatory to mitigate risks.
Hazard Profile and Safety Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value | Source |
| CAS Number | 13910-48-0 | [1][2][3] |
| Molecular Formula | C10H16N2 | [2][3][4] |
| Molecular Weight | 164.25 g/mol | [3][4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2][3][4] |
| GHS Signal Word | Danger | [2] |
| Physical State | Liquid | [3] |
| Storage | Store in a cool, dark, and well-ventilated place under inert gas. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol must be strictly followed for the disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
For spills, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a suitable container for disposal.
3. Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and treated as hazardous waste.
-
Never rinse containers into the drain.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Label the waste container clearly with the chemical name and associated hazards.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 13910-48-0 Cas No. | N-(3-Aminopropyl)-N-benzylamine | Apollo [store.apolloscientific.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. N-Benzyl-1,3-propanediamine | 13910-48-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling N1-Benzylpropane-1,3-diamine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of N1-Benzylpropane-1,3-diamine (CAS RN: 13910-48-0). The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3] Adherence to the following personal protective equipment (PPE) protocols is mandatory to prevent all routes of exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact which can result in severe burns.[1][2] |
| Skin and Body Protection | Flame-retardant antistatic protective clothing, laboratory coat, and chemical-resistant boots. | To protect skin and personal clothing from contamination and potential chemical burns.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when vapors or aerosols are generated. | To prevent irritation of the mucous membranes and upper respiratory tract.[1] |
Experimental Protocols: Safe Handling and Emergency Procedures
2.1. Engineering Controls and Handling:
-
All handling of this compound must be conducted in a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][2]
-
Do not breathe vapors or mists.[2]
-
Wash hands thoroughly after handling.[2]
2.2. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Operational and Disposal Plans
A systematic approach to the operational workflow and waste disposal is crucial for laboratory safety and environmental compliance. The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
3.1. Spill Management:
In the event of a spill, wear the appropriate respirator, impervious boots, and heavy rubber gloves.[1] Absorb the spill with an inert material and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
3.2. Waste Disposal:
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.[1] Disposal must be conducted through an approved waste disposal plant in accordance with federal, state, and local regulations.[1] Do not empty into drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
